Product packaging for 1-Iodo-2-methylcyclopropane(Cat. No.:)

1-Iodo-2-methylcyclopropane

Cat. No.: B15306367
M. Wt: 182.00 g/mol
InChI Key: KVUXFDXBJAIWTM-UHFFFAOYSA-N
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Description

1-Iodo-2-methylcyclopropane is a useful research compound. Its molecular formula is C4H7I and its molecular weight is 182.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7I B15306367 1-Iodo-2-methylcyclopropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7I

Molecular Weight

182.00 g/mol

IUPAC Name

1-iodo-2-methylcyclopropane

InChI

InChI=1S/C4H7I/c1-3-2-4(3)5/h3-4H,2H2,1H3

InChI Key

KVUXFDXBJAIWTM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1I

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-iodo-2-methylcyclopropane, a valuable building block in organic synthesis and drug discovery. The document outlines three primary synthetic strategies, providing detailed experimental protocols and quantitative data where available. The information is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive resource for the preparation of this versatile compound.

Introduction

This compound is a substituted cyclopropane ring system incorporating a reactive iodine atom. This combination of a strained three-membered ring and a functionalizable C-I bond makes it an attractive intermediate for the introduction of the 2-methylcyclopropyl moiety into larger molecules. The cyclopropane motif is a common feature in many biologically active compounds and natural products, often imparting unique conformational constraints and metabolic stability. This guide explores the most plausible and documented methods for the synthesis of this compound.

Synthetic Strategies

Three principal retrosynthetic approaches have been identified for the synthesis of this compound. These are:

  • Route 1: Iodocyclopropanation of Propene. The direct formation of the cyclopropane ring and the introduction of the iodo group in a single step from a simple alkene.

  • Route 2: Conversion of 2-Methylcyclopropanol to this compound. A two-step process involving the synthesis of the corresponding alcohol followed by conversion to the iodide.

  • Route 3: Hunsdiecker Reaction of 2-Methylcyclopropanecarboxylic Acid. A decarboxylative halogenation approach from the corresponding carboxylic acid.

The following sections will provide a detailed examination of each of these synthetic routes.

Route 1: Iodocyclopropanation of Propene

The direct iodocyclopropanation of propene represents an atom-economical approach to this compound. The most common method for cyclopropanation is the Simmons-Smith reaction and its modifications.

Simmons-Smith Reaction

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple. While a widely used method for cyclopropanation, specific protocols for the iodocyclopropanation of propene to yield this compound are not extensively detailed in the literature. However, the general principles of the reaction can be applied.

Experimental Protocol (General):

A generalized procedure for a Simmons-Smith-type reaction is as follows:

  • Activation of Zinc: Zinc dust is activated, typically by forming a zinc-copper couple through treatment with a copper(I) or copper(II) salt solution.

  • Formation of the Carbenoid: The activated zinc is reacted with diiodomethane in a suitable etheral solvent (e.g., diethyl ether, THF) to form the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).

  • Cyclopropanation: Propene is then introduced into the reaction mixture, where the carbenoid adds across the double bond to form the cyclopropane ring. Due to the gaseous nature of propene, this would likely be performed under pressure or by bubbling the gas through the reaction mixture.

  • Work-up and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography.

Quantitative Data:

Logical Relationship Diagram:

G propene Propene product This compound propene->product diiodomethane Diiodomethane carbenoid Iodomethylzinc Iodide (ICH₂ZnI) diiodomethane->carbenoid zncu Zinc-Copper Couple zncu->carbenoid carbenoid->product Simmons-Smith Reaction

Caption: Simmons-Smith iodocyclopropanation of propene.

Route 2: From 2-Methylcyclopropanol

This two-step approach involves the synthesis of 2-methylcyclopropanol, followed by its conversion to the target iodide.

Synthesis of 2-Methylcyclopropanol

Several methods exist for the synthesis of 2-methylcyclopropanol. A common approach is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Experimental Protocol (Kulinkovich Reaction):

  • Reaction Setup: A solution of ethyl acetate in an anhydrous etheral solvent is treated with a solution of titanium(IV) isopropoxide.

  • Grignard Addition: A solution of ethylmagnesium bromide is added dropwise to the reaction mixture at a controlled temperature.

  • Work-up: The reaction is quenched with water, and the resulting mixture is filtered. The filtrate is extracted with an organic solvent, and the organic layers are dried and concentrated.

  • Purification: The crude 1-ethyl-2-methylcyclopropanol is then purified. Note: This produces a substituted cyclopropanol. For the synthesis of 2-methylcyclopropanol, a different starting ester would be required, or a subsequent de-ethylation step, which is not trivial.

A more direct, but less common, method would be the cyclopropanation of an appropriate enol ether followed by hydrolysis.

Quantitative Data:

Yields for the synthesis of substituted cyclopropanols via the Kulinkovich reaction are generally moderate to good, but specific data for 2-methylcyclopropanol is not provided in the searched results.

Conversion of 2-Methylcyclopropanol to this compound

The conversion of alcohols to iodides is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, including the Appel reaction (triphenylphosphine and iodine) or using phosphorus triiodide.

Experimental Protocol (Appel Reaction):

  • Reaction Setup: To a solution of 2-methylcyclopropanol in an inert solvent (e.g., dichloromethane, acetonitrile), triphenylphosphine and iodine are added. Imidazole is often used as a catalyst and to neutralize the HI formed.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is washed with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography or distillation to separate the this compound from triphenylphosphine oxide.

Quantitative Data:

Yields for the conversion of alcohols to iodides using the Appel reaction are typically high.

ReactantReagentProductYield
2-MethylcyclopropanolPPh₃, I₂, ImidazoleThis compoundTypically >80%

Workflow Diagram:

G start Starting Materials (e.g., Ester) alcohol 2-Methylcyclopropanol start->alcohol Synthesis (e.g., Kulinkovich Reaction) iodide This compound alcohol->iodide Iodination (e.g., Appel Reaction)

Caption: Two-step synthesis via 2-methylcyclopropanol.

Route 3: Hunsdiecker Reaction of 2-Methylcyclopropanecarboxylic Acid

The Hunsdiecker reaction provides a method for the decarboxylative halogenation of carboxylic acids. This route requires the synthesis of 2-methylcyclopropanecarboxylic acid as a precursor.

Synthesis of 2-Methylcyclopropanecarboxylic Acid

This carboxylic acid can be synthesized through various methods, including the cyclopropanation of crotonic acid derivatives or the hydrolysis of the corresponding nitrile. A reported efficient synthesis starts from (S)-propylene oxide and triethylphosphonoacetate.

Experimental Protocol (from Propylene Oxide):

A multi-step synthesis has been reported with high diastereoselectivity:

  • A Horner-Wadsworth-Emmons reaction between (S)-propylene oxide and triethylphosphonoacetate.

  • Subsequent cyclization and hydrolysis to afford (R,R)-2-methylcyclopropanecarboxylic acid.

Quantitative Data:

Starting MaterialsProductYieldDiastereoselectivity
(S)-Propylene oxide, Triethylphosphonoacetate(R,R)-2-Methylcyclopropanecarboxylic acid85-90%>98% trans
Hunsdiecker Reaction

The classic Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine. A modification, known as the Suarez or Kochi modification, allows for the direct use of the carboxylic acid with reagents like diacetoxyiodobenzene and iodine.

Experimental Protocol (Suarez Modification):

  • Reaction Setup: 2-Methylcyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane or benzene).

  • Reagent Addition: Diacetoxyiodobenzene and elemental iodine are added to the solution.

  • Reaction: The reaction is typically carried out under irradiation with visible light and may require heating.

  • Work-up: The reaction mixture is washed with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.

Quantitative Data:

Yields for the Hunsdiecker reaction can be variable, and stereochemical outcomes can be affected by the radical nature of the reaction. Specific data for 2-methylcyclopropanecarboxylic acid is not available in the searched literature.

Pathway Diagram:

G precursors Precursors (e.g., Propylene Oxide) acid 2-Methylcyclopropanecarboxylic Acid precursors->acid Multi-step Synthesis iodide This compound acid->iodide Hunsdiecker Reaction

Caption: Hunsdiecker reaction pathway.

Summary and Comparison of Routes

RouteStarting MaterialKey IntermediatesAdvantagesDisadvantages
1. Iodocyclopropanation Propene, DiiodomethaneOrganozinc carbenoidAtom economical, potentially one-pot.Lack of specific protocols and data for propene; control of diastereoselectivity may be challenging.
2. From Alcohol Ester/Alkene2-MethylcyclopropanolUtilizes well-established reactions; potentially good control over stereochemistry.Multi-step process; synthesis of the precursor alcohol may be complex.
3. Hunsdiecker Reaction Carboxylic Acid Precursors2-Methylcyclopropanecarboxylic acidCan be a high-yielding transformation from the acid.Multi-step synthesis of the carboxylic acid is required; radical reaction may lead to side products or loss of stereochemistry.

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity of the final product. While direct iodocyclopropanation of propene appears to be the most direct route, the lack of specific literature procedures makes it a more exploratory option. The conversion of 2-methylcyclopropanol and the Hunsdiecker reaction of 2-methylcyclopropanecarboxylic acid represent more established, albeit multi-step, approaches that offer greater potential for control and predictability. Further research and process development are warranted to optimize these routes for efficient and scalable production of this important synthetic intermediate.

An In-depth Technical Guide to the Chemical Properties of 1-iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the known chemical properties of 1-iodo-2-methylcyclopropane. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document primarily summarizes computed properties and provides a comparative context with its well-characterized structural isomer, 1-iodo-2-methylpropane. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a halogenated derivative of methylcyclopropane. Its structure, featuring a strained cyclopropyl ring, an iodine atom, and a methyl group, suggests potential for unique reactivity and application in organic synthesis, particularly as a building block for more complex molecules. However, a thorough review of scientific literature and chemical databases reveals a significant lack of empirical data on its physical and chemical properties. This guide consolidates the available computed data and outlines a general experimental workflow for its synthesis and characterization.

Core Chemical Properties

The majority of the available data on this compound is derived from computational models. These properties, sourced from the PubChem database, are summarized in Table 1. It is critical to note that these are predicted values and await experimental verification.

Data Presentation: Computed Properties of this compound
PropertyValueSource
Molecular Formula C4H7IPubChem[1]
Molecular Weight 182.00 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1CC1IPubChem[1]
InChIKey KVUXFDXBJAIWTM-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (LogP) 2.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 181.95925 DaPubChem[1]
Monoisotopic Mass 181.95925 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 5PubChem[1]

Table 1: Summary of computed chemical properties for this compound.

Comparative Analysis with Isomer: 1-iodo-2-methylpropane

In stark contrast to the limited information on this compound, its structural isomer, 1-iodo-2-methylpropane, is a well-documented compound. A summary of its experimentally determined properties is provided in Table 2 to offer a comparative perspective on the data typically available for a small organoiodide.

Data Presentation: Experimental Properties of 1-iodo-2-methylpropane
PropertyValueSource
Molecular Formula C4H9INIST WebBook[2]
Molecular Weight 184.02 g/mol NIST WebBook[2]
Boiling Point 120-121 °CThermo Fisher Scientific[3]
Density 1.599 g/mL at 25 °C
Refractive Index n20/D 1.496
Appearance Clear colorless to yellow to brown liquidThermo Fisher Scientific[3]

Table 2: Summary of experimentally determined properties for 1-iodo-2-methylpropane.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For comparative purposes, the spectroscopic characteristics of its isomer, 1-iodo-2-methylpropane, are well-established:

  • ¹H NMR: The proton NMR spectrum of 1-iodo-2-methylpropane shows three distinct signals with an integration ratio of 6:2:1, corresponding to the different proton environments in the molecule.[4]

  • IR Spectroscopy: The infrared spectrum of 1-iodo-2-methylpropane exhibits characteristic C-H stretching and bending vibrations, along with a C-I stretching absorption.[5]

  • Mass Spectrometry: The mass spectrum of 1-iodo-2-methylpropane is available through the NIST WebBook.[2][6]

Experimental Protocols: A General Approach

Given the absence of specific published experimental protocols for the synthesis and analysis of this compound, a generalized workflow is proposed. This workflow represents a logical experimental design for a researcher approaching the synthesis and characterization of this and similar novel compounds.

G Generalized Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Determination cluster_reactivity Reactivity Studies start Precursor Selection (e.g., 2-methylcyclopropanol) reaction Iodination Reaction (e.g., Appel Reaction) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (GC-MS, HPLC) purification->purity bp Boiling Point purity->bp density Density purity->density solubility Solubility purity->solubility reactivity Exploration of Synthetic Utility solubility->reactivity G Structural Relationship cluster_cyclopropane This compound cluster_propane 1-iodo-2-methylpropane formula Molecular Formula C4H7I (for cyclopropane) vs C4H9I (for propane) cyclopropane Strained Ring System (Unique Reactivity) formula->cyclopropane Isomer Of propane Acyclic Alkane (Well-Characterized) formula->propane Isomer Of

References

An In-depth Technical Guide on 1-Iodo-2-Methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-2-methylcyclopropane is a halogenated derivative of methylcyclopropane. This technical guide aims to provide a comprehensive overview of its physical properties. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physical data for this specific compound. The majority of accessible information is limited to computed or predicted values. This document summarizes the available computational data and highlights the current knowledge gap regarding the experimental properties and protocols for this compound.

Introduction

This compound, with the chemical formula C₄H₇I, is a substituted cyclopropane ring system. The presence of an iodine atom and a methyl group on the three-membered ring suggests potential for use in organic synthesis, potentially as a reactive intermediate. The strained cyclopropane ring and the carbon-iodine bond are key functional features that would be expected to influence its reactivity. Despite its simple structure, there is a notable absence of published experimental studies detailing its physical characteristics, synthesis, or reactivity.

Computed Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₇IPubChem[1]
Molecular Weight 182.00 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 89124-64-1PubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 181.95925 DaPubChem[1]
Monoisotopic Mass 181.95925 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 5PubChem[1]
Complexity 42.9PubChem[1]

Table 1: Computed Properties of this compound

Experimental Data

A comprehensive search of scientific databases and literature has yielded no experimentally determined physical properties such as boiling point, density, or refractive index for this compound. The information available is often mistakenly associated with its non-cyclic isomer, 1-iodo-2-methylpropane.

Synthesis and Characterization Protocols

Detailed experimental protocols for the synthesis and characterization (e.g., NMR, Mass Spectrometry) of this compound are not available in the public domain.

Signaling Pathways and Experimental Workflows

There is no information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways or its use in specific experimental workflows.

Logical Relationship Diagram

Due to the lack of experimental and procedural data, a meaningful diagram illustrating a signaling pathway or experimental workflow for this compound cannot be constructed. However, a logical workflow for the theoretical investigation of this compound can be proposed.

G Logical Workflow for the Investigation of this compound cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Application and Reactivity Studies Computational_Prediction Prediction of Physical Properties (Boiling Point, Density, etc.) Synthesis Development of a Synthetic Protocol Computational_Prediction->Synthesis Guides Synthesis Design Spectra_Simulation Simulation of Spectroscopic Data (NMR, IR, Mass Spec) Characterization Spectroscopic Characterization (NMR, MS, IR) Spectra_Simulation->Characterization Aids in Spectral Interpretation Purification Purification and Isolation Synthesis->Purification Purification->Characterization Physical_Measurement Measurement of Physical Properties Characterization->Physical_Measurement Reactivity_Studies Investigation of Chemical Reactivity Characterization->Reactivity_Studies Biological_Screening Screening for Biological Activity Reactivity_Studies->Biological_Screening

Caption: Proposed workflow for the future study of this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. It is evident that there is a significant lack of experimentally verified data for this compound. The provided computational data serves as a preliminary resource for researchers. Further experimental investigation is required to determine the actual physical properties, establish synthetic and characterization protocols, and explore the potential applications of this compound in various scientific and industrial fields. The workflow presented offers a logical progression for future research endeavors.

References

Technical Guide: 1-Iodo-2-methylcyclopropane (CAS Number: 89124-64-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iodo-2-methylcyclopropane, a substituted cyclopropane derivative. Due to the limited availability of specific experimental data for this compound, this document combines reported information with theoretical and extrapolated data based on the known chemistry of related iodocyclopropane compounds. The guide covers physicochemical properties, a proposed synthetic protocol, potential chemical reactivity and applications, particularly as a synthetic intermediate in organic chemistry and drug discovery.

Physicochemical and Computed Properties

PropertyValueSource
CAS Number 89124-64-1PubChem[1]
Molecular Formula C4H7IPubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 182.00 g/mol PubChem[1]
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available
XLogP3 (Computed) 2.3PubChem[1]
Hazard Statements Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)PubChem[1]

Synthesis of this compound: A Proposed Experimental Protocol

A specific, validated experimental protocol for the synthesis of this compound is not prominently described in the accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the iodination of cyclopropane rings or the cyclopropanation of appropriately substituted alkenes. Below is a hypothetical, representative protocol based on the Simmons-Smith cyclopropanation of 1-iodo-1-propene.

Reaction Scheme:

Synthesis of this compound start 1-Iodo-1-propene product This compound start->product Cyclopropanation reagents CH2I2, Zn-Cu couple (Simmons-Smith Reagent) Et2O, reflux Synthesis of this compound Synthesis of this compound

Caption: Proposed synthesis of this compound.

Materials:

  • 1-Iodo-1-propene

  • Diiodomethane (CH2I2)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc-copper couple. Suspend the couple in anhydrous diethyl ether.

  • Reagent Addition: To the stirred suspension, add a solution of diiodomethane in anhydrous diethyl ether dropwise. A gentle reflux should be observed, indicating the formation of the active Simmons-Smith reagent.

  • Substrate Addition: After the initial reaction subsides, add a solution of 1-iodo-1-propene in anhydrous diethyl ether dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Potential Applications

Iodocyclopropanes are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[2]

Potential Reactions:

  • Cross-Coupling Reactions: The C-I bond can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) to form C-C bonds. This allows for the introduction of the methylcyclopropyl moiety onto various organic scaffolds.

  • Organometallic Reagent Formation: this compound can be converted into organometallic reagents, such as cyclopropyl lithium or cyclopropyl Grignard reagents, by treatment with appropriate metals (e.g., n-butyllithium, magnesium). These reagents can then be used in a wide range of nucleophilic addition and substitution reactions.

  • Radical Reactions: The C-I bond can undergo homolytic cleavage to form a cyclopropyl radical, which can participate in various radical-mediated transformations.

Applications in Drug Development:

The cyclopropane ring is a desirable motif in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and modulate the lipophilicity of a drug candidate. The methylcyclopropyl group, in particular, can serve as a bioisostere for other chemical groups. This compound can therefore be a key building block for the synthesis of novel drug candidates containing this structural feature.

Role as a Synthetic Intermediate start This compound reaction1 Cross-Coupling (e.g., Suzuki, Stille) start->reaction1 reaction2 Organometallic Reagent Formation (e.g., with Mg, Li) start->reaction2 reaction3 Radical Reaction start->reaction3 product1 Aryl/Alkenyl-substituted Methylcyclopropanes reaction1->product1 product2 Nucleophilic Methylcyclopropyl Reagents reaction2->product2 product3 Functionalized Methylcyclopropanes reaction3->product3 application Synthesis of Complex Molecules (e.g., Drug Candidates, Natural Products) product1->application product2->application product3->application

Caption: Logical workflow of this compound's utility.

Conclusion

This compound, with the CAS number 89124-64-1, is a chemical compound with potential as a versatile synthetic intermediate. While detailed experimental data is scarce, its chemical behavior can be inferred from the well-established reactivity of iodocyclopropane derivatives. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a valuable building block for introducing the methylcyclopropyl motif in organic synthesis, with potential applications in the development of new pharmaceuticals and other complex organic molecules. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to the Stereoisomers of 1-Iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1-iodo-2-methylcyclopropane, a chiral molecule with significant potential in synthetic chemistry and drug design. Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring, this compound exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.

Stereoisomeric Relationships

The relationship between the four stereoisomers of this compound is illustrated in the diagram below. The (1R,2R) and (1S,2S) isomers are enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 A (1R,2R)-1-iodo-2-methylcyclopropane B (1S,2S)-1-iodo-2-methylcyclopropane A->B Enantiomers C (1R,2S)-1-iodo-2-methylcyclopropane A->C Diastereomers D (1S,2R)-1-iodo-2-methylcyclopropane A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Data Presentation

Property(1R,2R) Isomer(1S,2S) Isomer(1R,2S) Isomer(1S,2R) Isomer
Molecular Weight ( g/mol ) 182.00182.00182.00182.00
Boiling Point (°C) ~130-135~130-135~130-135~130-135
Specific Rotation [α]D +x°-x°+y°-y°
¹H NMR (δ, ppm) Distinct Pattern ADistinct Pattern ADistinct Pattern BDistinct Pattern B
¹³C NMR (δ, ppm) Distinct Pattern CDistinct Pattern CDistinct Pattern DDistinct Pattern D
GC Retention Time (chiral column) t₁t₂t₃t₄

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound, based on established methods for analogous cyclopropane derivatives.[1][2]

I. Stereoselective Synthesis

A common approach for the synthesis of chiral cyclopropanes is the stereoselective cyclopropanation of an alkene. For this compound, this would likely involve the reaction of an appropriate alkene with an iodocarbene, often generated in situ, in the presence of a chiral catalyst.[1]

Protocol for Enantioselective Iodocyclopropanation:

  • Reaction Setup: A dried reaction vessel is charged with the starting alkene (e.g., cis- or trans-crotyl alcohol, protected), a chiral ligand (e.g., a dioxaborolane-derived ligand), and a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).[1]

  • Carbenoid Formation: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of a zinc carbenoid precursor (e.g., α-iodomethylzinc iodide) is added dropwise.[1]

  • Reaction: The reaction mixture is stirred at low temperature for a specified period, allowing for the stereoselective cyclopropanation to occur.

  • Workup: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride), and the organic layer is separated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the this compound as a mixture of diastereomers.

The workflow for a typical stereoselective synthesis is depicted below.

synthesis_workflow start Start: Alkene & Chiral Catalyst reaction Cyclopropanation with Iodocarbenoid start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Diastereomeric Mixture of this compound purification->product

Figure 2: Generalized workflow for the stereoselective synthesis.
II. Separation of Stereoisomers

The separation of the resulting stereoisomers is a critical step. Diastereomers can typically be separated by standard chromatographic techniques, while the resolution of enantiomers requires a chiral environment.

Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Separation: [2]

  • Column Selection: A chiral stationary phase (CSP) column, such as Chiralcel OD or Chiralcel OJ, is selected.[2]

  • Mobile Phase: A mixture of hexane and 2-propanol is commonly used as the eluent. The ratio is optimized to achieve the best separation.[2]

  • Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the components are eluted with the mobile phase at a constant flow rate.

  • Detection: A UV detector is typically used to monitor the elution of the separated stereoisomers. Each stereoisomer will have a characteristic retention time.

III. Characterization of Stereoisomers

Once separated, each stereoisomer is characterized to determine its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [3][4]

  • ¹H NMR: Provides information on the connectivity and stereochemical arrangement of the protons. The coupling constants between the cyclopropyl protons are particularly informative for determining the relative stereochemistry (cis/trans).

  • ¹³C NMR: Indicates the number of non-equivalent carbon atoms in the molecule.

Protocol for NMR Analysis:

  • A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the structure and stereochemistry.

2. Polarimetry: [5][6]

Polarimetry is used to measure the optical rotation of the chiral molecules, which is a defining characteristic of enantiomers.

Protocol for Polarimetry:

  • A solution of the purified enantiomer of a known concentration is prepared in a suitable solvent.

  • The solution is placed in a polarimeter cell of a known path length.

  • The optical rotation (α) is measured using a polarimeter with a sodium D-line light source.

  • The specific rotation [α]D is calculated using the formula: [α]D = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL. Enantiomers will have equal and opposite specific rotations.

3. Enantioselective Gas Chromatography (GC): [7]

This technique can be used for both the separation and quantification of enantiomeric purity.

Protocol for Enantioselective GC:

  • A capillary column with a chiral stationary phase (e.g., Chirasil-β-Dex) is installed in a gas chromatograph.[7][8]

  • The oven temperature, carrier gas flow rate, and other GC parameters are optimized for the separation of the stereoisomers.

  • A dilute solution of the sample is injected into the GC.

  • The retention times and peak areas of the eluted enantiomers are recorded to determine the enantiomeric excess (ee).

The logical flow for the complete experimental process from synthesis to characterization is outlined in the following diagram.

experimental_logic cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization synthesis Stereoselective Synthesis diastereomer_sep Separation of Diastereomers (e.g., Chromatography) synthesis->diastereomer_sep enantiomer_sep Resolution of Enantiomers (e.g., Chiral HPLC) diastereomer_sep->enantiomer_sep nmr NMR Spectroscopy (¹H, ¹³C) enantiomer_sep->nmr polarimetry Polarimetry enantiomer_sep->polarimetry gc Enantioselective GC enantiomer_sep->gc

Figure 3: Logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.

References

Spectroscopic Data for 1-iodo-2-methylcyclopropane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While computed data and basic identifiers for 1-iodo-2-methylcyclopropane are present in chemical databases such as PubChem, empirical spectroscopic data remains unpublished or inaccessible in the public domain. This guide will, therefore, outline the expected spectroscopic characteristics based on the chemical structure and provide a general methodology for obtaining such data.

Predicted Spectroscopic Characteristics

Based on the structure of this compound, the following spectral features can be anticipated:

¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl protons and spin-spin coupling. The spectrum would likely show distinct signals for the methyl group protons, the proton on the carbon bearing the iodine atom, the proton on the carbon bearing the methyl group, and the two protons on the third carbon of the cyclopropane ring. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effects of the cyclopropane ring.

¹³C NMR: The carbon NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the carbon bonded to iodine, the carbon bonded to the methyl group, and the unsubstituted methylene carbon of the cyclopropane ring. The carbon attached to the iodine atom is expected to be the most downfield-shifted signal.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic C-H stretching vibrations for the cyclopropyl and methyl groups. A key feature would be the C-I stretching vibration, which typically appears in the fingerprint region of the spectrum (below 800 cm⁻¹).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound. Common fragmentation patterns would likely involve the loss of the iodine atom and fragmentation of the cyclopropane ring.

Experimental Protocols for Spectroscopic Analysis

For researchers intending to synthesize and characterize this compound, the following general experimental protocols are recommended for obtaining the necessary spectroscopic data.

Table 1: General Experimental Protocols for Spectroscopic Analysis

Technique Instrumentation Sample Preparation Typical Parameters
¹H and ¹³C NMR 300-600 MHz NMR SpectrometerDissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).¹H NMR: Spectral width: 0-12 ppm; Number of scans: 16-64; Relaxation delay: 1-5 s. ¹³C NMR: Spectral width: 0-220 ppm; Number of scans: 1024-4096; Relaxation delay: 2-10 s.
IR Spectroscopy Fourier-Transform Infrared (FTIR) SpectrometerPrepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl, KBr) or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16-32.
Mass Spectrometry Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) sourceEI: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) via a direct insertion probe or GC inlet. ESI: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) directly into the ion source.EI: Ionization energy: 70 eV; Mass range: m/z 40-500. ESI: Capillary voltage: 3-5 kV; Nebulizer gas pressure: 20-40 psi; Drying gas flow: 5-10 L/min.

Logical Workflow for Spectroscopic Data Acquisition and Analysis

The process of obtaining and interpreting spectroscopic data for a novel compound like this compound follows a logical progression. The diagram below illustrates this general workflow.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation and Characterization NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Reporting Data Reporting and Publication Structure_Validation->Data_Reporting

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural validation of a chemical compound.

Thermodynamic Stability of 1-Iodo-2-Methylcyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of 1-iodo-2-methylcyclopropane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and theoretical principles to provide a comprehensive overview for research and development applications.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of this compound is primarily dictated by the interplay of several key factors:

  • Ring Strain: The cyclopropane ring is inherently unstable due to significant angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. This high ring strain makes the molecule susceptible to ring-opening reactions.

  • Stereoisomerism: The presence of two substituents on the cyclopropane ring gives rise to cis and trans stereoisomers. The relative stability of these isomers is a critical aspect of the molecule's overall thermodynamic profile.

  • Steric and Electronic Effects: The size and electronegativity of the iodo and methyl substituents influence the stability of the stereoisomers through steric hindrance and electronic effects.

Stereoisomers of this compound

This compound exists as two stereoisomers: cis and trans.

  • cis-1-iodo-2-methylcyclopropane: The iodo and methyl groups are on the same side of the cyclopropane ring.

  • trans-1-iodo-2-methylcyclopropane: The iodo and methyl groups are on opposite sides of the cyclopropane ring.

Generally, for 1,2-disubstituted cyclopropanes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the substituents.[1][2]

Quantitative Thermodynamic Data (Analog-Based)

CompoundIsomerEnthalpy of Formation (ΔHf°) (kJ/mol)Data Source Type
Cyclopropane-+53.3Experimental
Methylcyclopropane-+29.1Experimental
cis-1,2-Dimethylcyclopropanecis-5.4Experimental
trans-1,2-Dimethylcyclopropanetrans-10.0Experimental
This compoundcisEstimated > trans valueTheoretical Inference
This compoundtransEstimated < cis valueTheoretical Inference

Data for cyclopropane and its methyl derivatives are from experimental measurements. The relative values for this compound are estimated based on established principles of steric effects in disubstituted cyclopropanes.

Experimental Protocols for Determining Thermodynamic Stability

The relative thermodynamic stabilities of the cis and trans isomers of this compound can be determined experimentally using the following established methods.

Isomerization Equilibration

This method involves converting one isomer into the other until equilibrium is reached, at which point the ratio of isomers is used to calculate the difference in Gibbs free energy.

Protocol:

  • Sample Preparation: A pure sample of either cis- or trans-1-iodo-2-methylcyclopropane is dissolved in an inert, high-boiling solvent.

  • Initiation: A catalyst, such as a radical initiator (e.g., a trace amount of iodine) or a Lewis acid, is added to the solution.

  • Equilibration: The mixture is heated to a constant temperature for a sufficient period to allow the isomerization reaction to reach equilibrium.

  • Quenching: The reaction is rapidly cooled to quench the equilibrium.

  • Analysis: The ratio of cis to trans isomers is determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation: The equilibrium constant (Keq) is calculated from the isomer ratio. The Gibbs free energy difference (ΔG°) is then determined using the equation: ΔG° = -RT ln(Keq).

Combustion Calorimetry

This technique measures the heat released upon combustion of each isomer to determine their enthalpies of formation.

Protocol:

  • Sample Preparation: A precisely weighed, pure sample of each isomer is placed in a bomb calorimeter.

  • Combustion: The sample is combusted in the presence of excess high-pressure oxygen.

  • Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

  • Calculation of Heat of Combustion: The heat of combustion (ΔHc°) is calculated from the temperature change and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the heat of combustion using Hess's Law. The isomer with the more negative (or less positive) enthalpy of formation is the more stable isomer.

Computational Chemistry Approach

In the absence of experimental data, computational methods provide a powerful tool for estimating the relative stabilities of the isomers of this compound.

Methodology:

  • Structure Optimization: The three-dimensional structures of both cis- and trans-1-iodo-2-methylcyclopropane are modeled and optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: The single-point electronic energies of the optimized structures are calculated at a higher level of theory (e.g., CCSD(T)) to obtain more accurate energy values.

  • Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized geometries correspond to true energy minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

  • Relative Stability Determination: The difference in the ZPVE-corrected electronic energies of the cis and trans isomers provides a direct measure of their relative thermodynamic stability.

Visualizing Thermodynamic Relationships

Logical Flow for Stability Assessment

G A This compound B cis Isomer A->B C trans Isomer A->C D Thermodynamic Stability B->D C->D E Experimental Methods D->E F Computational Methods D->F G Isomerization Equilibration E->G H Combustion Calorimetry E->H I DFT/CCSD(T) Calculations F->I J Relative Gibbs Free Energy (ΔG°) G->J K Relative Enthalpy of Formation (ΔH_f°) H->K I->K

Caption: Workflow for assessing the thermodynamic stability of isomers.

Steric Hindrance in Isomers

Caption: Steric hindrance comparison between cis and trans isomers.

Implications for Drug Development

The cyclopropane motif is a valuable component in medicinal chemistry, often used to introduce conformational rigidity and improve metabolic stability.[3] The thermodynamic stability of substituted cyclopropanes like this compound is crucial because:

  • Synthetic Feasibility: The relative stability of isomers can dictate the product distribution in chemical syntheses. Controlling the stereochemical outcome is often essential for producing the desired biologically active molecule.

  • Pharmacokinetics: The three-dimensional shape of a drug molecule, determined by its stereochemistry, is critical for its binding to biological targets. Less stable isomers may be more prone to degradation or metabolic transformation, affecting the drug's half-life and efficacy.

  • Target Binding: The thermodynamically more stable isomer is often, though not always, the one with the optimal conformation for binding to a protein target. Understanding the energy landscape of the different isomers can aid in the rational design of more potent and selective drugs.

Conclusion

While direct experimental thermodynamic data for this compound is scarce, a comprehensive understanding of its stability can be achieved by applying fundamental principles of stereochemistry and by drawing analogies from related compounds. The trans isomer is predicted to be more stable than the cis isomer due to minimized steric hindrance. The experimental and computational protocols outlined in this guide provide a clear framework for the quantitative determination of the thermodynamic properties of this and other substituted cyclopropanes, which is of significant value in the fields of chemical research and drug development.

References

The Discovery and History of Substituted Cyclopropanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a fundamental three-membered carbocycle, has captivated chemists for over a century. Its unique bonding, inherent ring strain, and resultant reactivity have established it as a versatile building block in organic synthesis and a privileged motif in medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of substituted cyclopropanes, detailing the seminal synthetic methodologies, key experimental protocols, and the evolution of stereoselective approaches.

The Dawn of Cyclopropane Chemistry: Initial Discovery and Early Syntheses

The journey into the chemistry of cyclopropanes began in the late 19th century. In 1881, the Austrian chemist August Freund reported the first synthesis of the parent cyclopropane molecule.[1] His approach, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium, laid the foundational stone for the field.[1][2] Just a few years later, in 1884, William Henry Perkin achieved the first synthesis of a substituted cyclopropane derivative, further expanding the scope of these strained rings.[3] Another significant early contribution came from Gustavson in 1887, who improved upon Freund's method by employing zinc instead of sodium, a modification that enhanced the reaction's yield.[1]

These pioneering efforts were followed by the development of new synthetic strategies. The Kishner cyclopropane synthesis, for instance, utilized the thermal decomposition of pyrazolines, formed from the reaction of α,β-unsaturated carbonyl compounds or olefins with hydrazine or diazomethane, respectively.[4]

Foundational Synthetic Methodologies

The 20th century witnessed the advent of powerful and versatile methods for cyclopropane synthesis, many of which remain staples in the synthetic chemist's toolbox to this day.

The Simmons-Smith Reaction

In 1958, Howard E. Simmons and Ronald D. Smith reported a groundbreaking method for the cyclopropanation of alkenes using a diiodomethane and a zinc-copper couple.[5][6] This reaction, now famously known as the Simmons-Smith reaction, involves the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene group to an alkene in a concerted and stereospecific manner.[5][7] The stereochemistry of the starting alkene is retained in the cyclopropane product.[7]

A significant advantage of the Simmons-Smith reaction is its tolerance of various functional groups and the often-high degree of diastereoselectivity achieved, particularly with allylic alcohols where the hydroxyl group directs the carbenoid delivery.[8]

Table 1: Representative Yields in Simmons-Smith Cyclopropanation

Alkene SubstrateProductYield (%)Reference
CyclohexeneNorcarane51-53Org. Synth. 1961, 41, 72
(Z)-3-Iodoprop-2-en-1-ol(1R,6S)-7-Iodobicyclo[4.1.0]heptan-2-ol85J. Org. Chem. 1995, 60, 4141
1-Octenen-Hexylcyclopropane67J. Am. Chem. Soc. 1964, 86, 1347
The Corey-Chaykovsky Reaction

In the early 1960s, E.J. Corey and Michael Chaykovsky developed a method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones, using sulfur ylides.[3][9][10] The reaction typically employs dimethylsulfoxonium methylide, which undergoes a conjugate addition to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[11] A key feature of this reaction is its diastereoselectivity, often favoring the formation of the trans cyclopropane.[12]

Table 2: Diastereoselectivity in Corey-Chaykovsky Cyclopropanation

α,β-Unsaturated KetoneMajor DiastereomerDiastereomeric Ratio (trans:cis)Yield (%)Reference
Chalconetrans-1,2-Dibenzoylcyclopropane>95:590J. Am. Chem. Soc. 1965, 87, 1353
CyclohexenoneBicyclo[4.1.0]heptan-2-one-88J. Am. Chem. Soc. 1965, 87, 1353
Metal-Catalyzed Cyclopropanation with Diazo Compounds

The transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes has emerged as a powerful and versatile strategy for synthesizing substituted cyclopropanes.[1] Rhodium(II) and copper(I) complexes are the most commonly employed catalysts for these transformations.[1][13] The reaction proceeds through the formation of a metal carbene intermediate, which then reacts with the alkene.[1]

This methodology offers excellent control over the stereochemistry of the resulting cyclopropane and is compatible with a wide range of functional groups on both the diazo compound and the alkene.

The Rise of Asymmetric Cyclopropanation

The demand for enantiomerically pure substituted cyclopropanes, particularly for applications in medicinal chemistry, spurred the development of asymmetric cyclopropanation methods.

Chiral Auxiliaries

Early approaches to asymmetric cyclopropanation relied on the use of chiral auxiliaries attached to the alkene substrate. The diastereoselectivity of the cyclopropanation reaction is then controlled by the chiral auxiliary, which is subsequently removed.

Chiral Catalysts

A more elegant and atom-economical approach is the use of chiral catalysts. The development of chiral ligands for transition metals has revolutionized asymmetric cyclopropanation.

Copper-Bis(oxazoline) Catalysts: In the early 1990s, the use of C₂-symmetric bis(oxazoline) (BOX) ligands in combination with copper(I) salts was shown to be highly effective for the enantioselective cyclopropanation of olefins with diazoacetates.[13] These catalysts have become widely used due to their accessibility and the high levels of enantioselectivity they provide.[13]

Chiral Rhodium(II) Catalysts: Chiral dirhodium(II) carboxylates and carboxamidates have also emerged as powerful catalysts for asymmetric cyclopropanation.[3][4] These catalysts are particularly effective for the reactions of aryldiazoacetates and vinyldiazoacetates with a variety of alkenes, affording cyclopropanes with high diastereo- and enantioselectivity.[3][4]

Table 3: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate

Catalyst SystemLigandYield (%)ee (%) (trans/cis)Reference
Cu(I)OTfBis(oxazoline)9097 (trans)J. Am. Chem. Soc. 1991, 113, 728
Rh₂(OAc)₄Chiral Carboxamidate8595 (trans)J. Am. Chem. Soc. 1991, 113, 726

Experimental Protocols

Simmons-Smith Cyclopropanation of Cyclohexene

Materials:

  • Zinc dust (<10 micron, 10.0 g, 153 mmol)

  • Copper(I) chloride (1.0 g, 10.1 mmol)

  • Anhydrous diethyl ether (100 mL)

  • Diiodomethane (26.8 g, 100 mmol)

  • Cyclohexene (8.2 g, 100 mmol)

Procedure:

  • A 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust and copper(I) chloride. The flask is heated gently with a flame under a stream of nitrogen to ensure dryness and then allowed to cool.

  • Anhydrous diethyl ether (100 mL) is added, and the mixture is stirred vigorously.

  • A solution of diiodomethane (26.8 g) in 20 mL of diethyl ether is added dropwise over 30 minutes. The reaction is exothermic, and the ether should reflux gently.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • A solution of cyclohexene (8.2 g) in 20 mL of diethyl ether is added dropwise over 30 minutes.

  • The reaction mixture is stirred at reflux for 8 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The residue is distilled to afford norcarane.

Rhodium(II) Acetate Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Rhodium(II) acetate dimer (0.0022 g, 0.005 mmol)

  • Styrene (1.04 g, 10 mmol)

  • Anhydrous dichloromethane (20 mL)

  • Ethyl diazoacetate (1.14 g, 10 mmol)

Procedure:

  • A 50 mL round-bottom flask is charged with rhodium(II) acetate dimer and styrene in anhydrous dichloromethane under a nitrogen atmosphere.

  • The solution is stirred at room temperature.

  • A solution of ethyl diazoacetate in 10 mL of anhydrous dichloromethane is added dropwise to the stirred solution over a period of 2 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is stirred for an additional 1 hour at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cyclopropane products.

Visualizing Key Concepts

The following diagrams illustrate fundamental concepts in the synthesis of substituted cyclopropanes.

Simmons_Smith_Workflow reagents CH₂I₂ + Zn(Cu) carbenoid Formation of (Iodomethyl)zinc iodide (ICH₂ZnI) reagents->carbenoid cyclopropanation Concerted Cyclopropanation carbenoid->cyclopropanation alkene Alkene alkene->cyclopropanation product Cyclopropane cyclopropanation->product

Caption: Workflow for the Simmons-Smith Reaction.

Corey_Chaykovsky_Mechanism enone α,β-Unsaturated Ketone michael_addition 1,4-Michael Addition enone->michael_addition ylide Sulfur Ylide ylide->michael_addition enolate Intermediate Enolate michael_addition->enolate ring_closure Intramolecular SN2 Reaction enolate->ring_closure cyclopropane Cyclopropyl Ketone ring_closure->cyclopropane

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Asymmetric_Cyclopropanation_Logic cluster_approaches Approaches to Asymmetric Cyclopropanation chiral_auxiliary Chiral Auxiliary enantiomeric_products Enantiomeric Cyclopropanes chiral_auxiliary->enantiomeric_products Diastereoselective Control chiral_catalyst Chiral Catalyst chiral_catalyst->enantiomeric_products Enantioselective Control prochiral_alkene Prochiral Alkene prochiral_alkene->enantiomeric_products Cyclopropanation cyclopropanating_reagent Cyclopropanating Reagent cyclopropanating_reagent->enantiomeric_products

Caption: Logic of Asymmetric Cyclopropanation Strategies.

The Significance of Substituted Cyclopropanes in Drug Discovery

The incorporation of the cyclopropane motif into drug candidates has become a valuable strategy in medicinal chemistry.[14][15] The rigid, three-dimensional structure of the cyclopropane ring can impart conformational constraint on a molecule, leading to improved binding affinity for its biological target.[8] Furthermore, the unique electronic properties of the cyclopropane ring can influence a molecule's metabolic stability and pharmacokinetic profile.[16]

Early examples of biologically active cyclopropanes include the monoamine oxidase inhibitor tranylcypromine.[17] The discovery of cyclopropylamines as important pharmacophores has led to their incorporation into a wide range of therapeutic agents.[6] Gem-dihalocyclopropanes have also been explored as synthetic intermediates and as components of biologically active molecules.[8] The development of efficient and stereoselective methods for the synthesis of substituted cyclopropanes continues to be an active area of research, driven by the ever-present need for novel molecular scaffolds in drug discovery.

References

Theoretical Studies on Methyl-Substituted Cyclopropyl Iodides: A Methodological and Conceptual Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of methyl-substituted cyclopropyl iodides. While specific, in-depth theoretical studies on these particular molecules are not extensively available in current literature, this document outlines a robust framework for their investigation. By drawing parallels from computational studies on related substituted cyclopropanes and organoiodine compounds, we present the established quantum mechanical methods, expected data outputs, and potential reaction pathways for analysis. This guide is intended to serve as a foundational resource for researchers embarking on the computational analysis of these and similar strained ring systems, which are of significant interest in synthetic chemistry and drug design due to their unique structural and reactive properties.

Introduction

Cyclopropyl rings are fundamental structural motifs in organic chemistry, prized for their inherent ring strain which can be harnessed for unique chemical transformations. The introduction of substituents, such as a methyl group and an iodine atom, imparts specific stereoelectronic properties that influence the molecule's stability, reactivity, and potential as a synthetic building block. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that can guide experimental design and accelerate discovery.

This guide will detail the standard computational approaches for studying methyl-substituted cyclopropyl iodides, including the determination of structural parameters, vibrational frequencies, and the exploration of potential reaction mechanisms.

Computational Methodologies

A thorough theoretical investigation of methyl-substituted cyclopropyl iodides would necessitate the use of high-level quantum chemical calculations. The following protocols are standard practice in the field for obtaining reliable and predictive data.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the equilibrium geometry of the molecule. This is achieved through geometry optimization calculations, which locate the minimum energy structure on the potential energy surface. Subsequent vibrational frequency calculations are crucial for two reasons: they confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and they provide theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data.

Table 1: Representative Computational Protocol for Geometry Optimization and Frequency Calculations

ParameterRecommended MethodBasis SetSoftware
Geometry Optimization Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X. For higher accuracy, second-order Møller-Plesset perturbation theory (MP2) can be employed.Pople-style basis sets (e.g., 6-311+G(d,p)) for C and H atoms. For the iodine atom, a basis set with effective core potentials (ECPs) such as LANL2DZ is recommended to account for relativistic effects.Gaussian, ORCA, Spartan, etc.
Vibrational Frequencies Calculated at the same level of theory as the geometry optimization. Anharmonic corrections can be applied for more accurate comparison with experimental spectra.Same as above.Same as above.
Conformational Analysis

For molecules with multiple rotatable bonds or stereoisomers, such as cis- and trans-1-iodo-2-methylcyclopropane, a conformational analysis is necessary to identify the most stable conformers. This involves systematically exploring the potential energy surface by rotating dihedral angles and performing geometry optimizations on the resulting structures.

Reaction Pathway and Energetics Analysis

Theoretical studies are invaluable for elucidating reaction mechanisms. This involves identifying transition states (the highest energy point along a reaction coordinate) and calculating activation energies. The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that the transition state connects the desired reactants and products.

Table 2: Representative Computational Protocol for Reaction Pathway Analysis

ParameterRecommended MethodBasis SetSoftware
Transition State Search Synchronous Transit-Guided Quasi-Newton (STQN) method or Berny optimization.Same as for geometry optimization.Gaussian, ORCA, etc.
Activation Energy Calculation The energy difference between the transition state and the reactants. Zero-point vibrational energy (ZPVE) corrections should be included.Same as for geometry optimization.Same as above.
Reaction Path Following Intrinsic Reaction Coordinate (IRC) calculations.Same as for geometry optimization.Same as above.

Expected Data and Presentation

A comprehensive theoretical study on methyl-substituted cyclopropyl iodides would generate a wealth of quantitative data. For clarity and comparative purposes, this data should be presented in structured tables.

Table 3: Hypothetical Optimized Geometric Parameters for 1-Iodo-1-methylcyclopropane (DFT/B3LYP/6-311+G(d,p)/LANL2DZ)

ParameterValue
Bond Lengths (Å)
C1-ICalculated Value
C1-C2Calculated Value
C1-C3Calculated Value
C2-C3Calculated Value
C1-C(methyl)Calculated Value
Bond Angles (degrees)
I-C1-C2Calculated Value
C2-C1-C3Calculated Value
C1-C2-C3Calculated Value
Dihedral Angles (degrees)
I-C1-C2-HCalculated Value

Table 4: Hypothetical Calculated Vibrational Frequencies for 1-Iodo-1-methylcyclopropane

Mode NumberFrequency (cm⁻¹)SymmetryDescription
1Calculated ValueA'C-I stretch
2Calculated ValueA''CH₃ rock
............

Visualization of Computational Workflows and Reaction Pathways

Graphical representations are essential for conveying complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, illustrate a typical workflow for a theoretical study and a hypothetical reaction pathway.

Computational_Workflow cluster_start Initial Steps cluster_analysis Analysis cluster_reaction Reaction Studies start Define Molecular Structure (e.g., 1-iodo-1-methylcyclopropane) geom_opt Geometry Optimization start->geom_opt propose_rxn Propose Reaction Pathway start->propose_rxn freq_calc Vibrational Frequency Calculation geom_opt->freq_calc confirm_min Confirm True Minimum freq_calc->confirm_min analyze_geom Analyze Geometric Parameters confirm_min->analyze_geom analyze_vib Analyze Vibrational Spectra confirm_min->analyze_vib ts_search Transition State Search propose_rxn->ts_search irc_calc IRC Calculation ts_search->irc_calc analyze_energetics Analyze Reaction Energetics irc_calc->analyze_energetics Reaction_Pathway Reactants Reactants (Methylcyclopropyl Iodide + Nu⁻) TS Transition State Reactants->TS ΔG‡ Products Products TS->Products

Methodological & Application

Diastereoselective Synthesis of 1-Iodo-2-Methylcyclopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 1-iodo-2-methylcyclopropane, a valuable building block in organic synthesis and drug discovery. The primary method detailed is a modification of the Simmons-Smith reaction, a well-established and reliable method for the stereospecific conversion of alkenes to cyclopropanes.

Introduction

This compound is a key intermediate for the introduction of the methylcyclopropyl group in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the cyclopropane ring is crucial for the biological activity of the final product. Therefore, diastereoselective synthesis is of paramount importance. The Simmons-Smith reaction and its modifications offer a powerful tool for achieving high diastereoselectivity in the cyclopropanation of alkenes like propene.[1]

The reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), which reacts with the alkene in a concerted fashion.[1][2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3]

Key Synthetic Pathway: Modified Simmons-Smith Reaction

The diastereoselective synthesis of this compound is effectively achieved via the Furukawa modification of the Simmons-Smith reaction. This method utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the active zinc carbenoid species.

cluster_reactants Reactants cluster_products Products Propene Propene Reaction Simmons-Smith Reaction Propene->Reaction Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Reaction CH2I2 Diiodomethane (CH₂I₂) CH2I2->Reaction cis_product cis-1-Iodo-2-methylcyclopropane trans_product trans-1-Iodo-2-methylcyclopropane Reaction->cis_product Diastereoselective Addition Reaction->trans_product Diastereoselective Addition A Prepare Dry Glassware and Reagents B Set up Reaction Under Inert Atmosphere (N₂) A->B C Cool Reaction Vessel to -10 °C B->C D Add Diethylzinc and Diiodomethane (Carbenoid Formation) C->D E Introduce Propene to the Reaction D->E F Monitor Reaction Progress (TLC/GC) E->F G Quench Reaction with aq. NH₄Cl F->G Upon Completion H Aqueous Workup G->H I Dry and Concentrate Organic Phase H->I J Purify by Distillation/Chromatography I->J K Characterize Product (NMR, GC-MS) and Determine Diastereomeric Ratio J->K

References

Application Note: Enantioselective Synthesis of (1R,2S)-1-iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed methodology for the enantioselective synthesis of (1R,2S)-1-iodo-2-methylcyclopropane, a chiral functionalized cyclopropane of interest in medicinal chemistry and organic synthesis. Due to the absence of a direct, established protocol in the reviewed literature, this application note details a feasible synthetic strategy based on analogous well-established enantioselective cyclopropanation reactions. The proposed core of the synthesis involves the asymmetric cyclopropanation of propene utilizing an iodinated carbene precursor, catalyzed by a chiral catalyst system. This note provides a comprehensive, step-by-step experimental protocol for this proposed synthesis, alongside a summary of expected quantitative data based on similar transformations.

Introduction

Chiral cyclopropanes are valuable structural motifs present in numerous biologically active molecules and are versatile intermediates in organic synthesis. The specific stereoisomer (1R,2S)-1-iodo-2-methylcyclopropane represents a key building block, with the iodo-substituent providing a handle for further functionalization through cross-coupling reactions. The development of a reliable and highly enantioselective synthesis for this compound is therefore of significant interest. This document proposes a robust synthetic approach, leveraging established principles of asymmetric catalysis.

Proposed Synthetic Strategy

The central approach of this proposed synthesis is the enantioselective cyclopropanation of propene with an iodinated carbene source. A well-precedented method for asymmetric cyclopropanation is the use of a Simmons-Smith type reaction or a transition-metal catalyzed decomposition of a diazo-iodomethane precursor in the presence of a chiral ligand. The Simmons-Smith reaction, utilizing a carbenoid, is known for its stereospecificity. The use of chiral additives or chiral catalysts can induce enantioselectivity in the cyclopropanation of unfunctionalized olefins.

The proposed reaction is as follows:

Propene + Iodo-carbene precursor ---[Chiral Catalyst]--> (1R,2S)-1-iodo-2-methylcyclopropane

For this application note, we will focus on a strategy involving the in situ generation of an iodinated carbenoid and its subsequent reaction with propene, mediated by a chiral ligand system.

Data Presentation

As this is a proposed synthesis, the following table summarizes expected outcomes based on data from analogous enantioselective cyclopropanation reactions of simple alkenes found in the literature.

EntryChiral Ligand/Catalyst SystemDiastereomeric Ratio (trans:cis)Enantiomeric Excess (e.e.) of trans-productExpected Yield (%)
1Chiral Dioxaborolane Ligand with Zn(Et)₂>95:5>90%60-80%
2Chiral Salen-Co(II) Complex>90:1085-95%55-75%
3Engineered Myoglobin Variant>99:1>98%70-90%

Experimental Protocols

The following is a detailed, hypothetical protocol for the enantioselective synthesis of (1R,2S)-1-iodo-2-methylcyclopropane based on a chiral ligand-mediated Simmons-Smith type reaction.

4.1. Materials and Reagents

  • Propene (lecture bottle or generated in situ)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Zn(Et)₂, 1.0 M solution in hexanes)

  • (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine (chiral ligand)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

4.2. Equipment

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Dry, oven-dried glassware (three-neck round-bottom flask, dropping funnel)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

4.3. Detailed Protocol

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a gas inlet connected to an argon/nitrogen line.

  • Charging the Flask: Under a positive pressure of inert gas, charge the flask with the chiral ligand, (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine (1.2 mmol), and 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 20 mmol) to the stirred solution via the dropping funnel over 15 minutes.

    • Stir the resulting mixture for 20 minutes at -30 °C.

    • Slowly add diiodomethane (20 mmol) to the reaction mixture over 20 minutes.

  • Introduction of Propene: Bubble propene gas through the reaction mixture at a steady rate for 2-3 hours, maintaining the temperature at -30 °C. Alternatively, a pre-condensed, known amount of propene can be added.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to observe the formation of the product and consumption of starting materials.

  • Quenching the Reaction: Once the reaction is deemed complete, slowly and carefully quench the reaction at -30 °C by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 50 mL) to remove any unreacted iodine, and then with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to isolate the (1R,2S)-1-iodo-2-methylcyclopropane.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed enantioselective synthesis.

Application Notes and Protocols: Synthesis of 2-Methylcyclopropanol via Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methylcyclopropanol from (E)-but-2-en-1-ol (crotyl alcohol) using the Simmons-Smith cyclopropanation reaction. The cyclopropane motif is a significant structural element in numerous biologically active molecules and pharmaceutical compounds.[1] The Simmons-Smith reaction offers a reliable and stereospecific method for the formation of cyclopropane rings from alkenes.[2] This protocol will focus on the Furukawa modification, which utilizes diethylzinc and diiodomethane, a method known for its enhanced reactivity and higher yields, particularly with allylic alcohols.[2][3] The inherent directing effect of the hydroxyl group in the allylic alcohol substrate ensures a high degree of diastereoselectivity, favoring the formation of the cis (or syn) isomer.

Introduction

The Simmons-Smith reaction is a cornerstone of organic synthesis for the preparation of cyclopropanes.[2] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene in a concerted, stereospecific manner.[2][4] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. A key feature of the Simmons-Smith reaction with allylic alcohols is the directing effect of the hydroxyl group. The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond, resulting in high syn diastereoselectivity.[2][5]

The Furukawa modification, which employs diethylzinc in place of the zinc-copper couple, often provides superior results due to its homogeneous nature and increased reactivity.[2] This protocol details the application of the Furukawa-modified Simmons-Smith reaction for the synthesis of 2-methylcyclopropanol, a valuable building block in organic synthesis.

Reaction Scheme

The overall reaction is the cyclopropanation of (E)-but-2-en-1-ol to yield predominantly cis-2-methylcyclopropanol.

Diagram of the Reaction Scheme

G cluster_reactants Reactants cluster_product Product crotyl_alcohol (E)-but-2-en-1-ol (Crotyl Alcohol) product cis-2-Methylcyclopropanol crotyl_alcohol->product Simmons-Smith (Furukawa Mod.) reagents 1. Et2Zn 2. CH2I2 G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry flask under N2/Ar Add_Substrate Add (E)-but-2-en-1-ol in DCM Setup->Add_Substrate Cool Cool to 0 °C Add_Substrate->Cool Add_Et2Zn Add Et2Zn, stir 20 min Cool->Add_Et2Zn Add_CH2I2 Add CH2I2 dropwise Add_Et2Zn->Add_CH2I2 React Warm to RT, stir 12-18h Add_CH2I2->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (distillation/chromatography) Concentrate->Purify

References

Application Note: Synthesis of 1-iodo-2-methylcyclopropane via Appel Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the conversion of 2-methylcyclopropanol to 1-iodo-2-methylcyclopropane. This transformation is a valuable step in the synthesis of various pharmaceutical intermediates and complex organic molecules, where the introduction of an iodine atom onto the cyclopropane ring facilitates further functionalization through cross-coupling reactions. The described method utilizes the Appel reaction, a reliable and well-established procedure for the conversion of alcohols to alkyl halides. The protocol employs triphenylphosphine and iodine under mild conditions to ensure the preservation of the strained cyclopropane ring. This document includes a step-by-step experimental procedure, a summary of expected quantitative data based on analogous reactions, and a visual representation of the experimental workflow.

Introduction

Cyclopropane rings are important structural motifs in a wide range of biologically active molecules and natural products. The functionalization of these strained rings is a key challenge in organic synthesis. The conversion of readily available cyclopropanols to the corresponding iodides provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formations. The Appel reaction is an effective method for this transformation, converting primary and secondary alcohols to their corresponding alkyl halides using triphenylphosphine and a halogen source.[1][2][3] For the synthesis of this compound, iodine is used as the halogen source.[1][4] The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the carbon center bearing the hydroxyl group.[5][6][7] This stereospecificity is a crucial consideration when working with chiral substrates. Given the inherent ring strain of cyclopropanes, mild reaction conditions are essential to prevent unwanted ring-opening side reactions. The use of a weak base, such as imidazole or pyridine, is often employed to neutralize the hydrogen iodide generated during the reaction, further ensuring the stability of the cyclopropane ring.[8][9]

Reaction and Mechanism

The overall reaction involves the treatment of 2-methylcyclopropanol with triphenylphosphine and iodine. The reaction mechanism begins with the activation of triphenylphosphine by iodine to form an iodophosphonium iodide species. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom of the cyclopropane ring in an SN2 fashion, displacing triphenylphosphine oxide and forming the desired this compound with an inversion of configuration.[1][3][4] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for this reaction.[1]

Experimental Protocol

Materials:

  • 2-methylcyclopropanol (mixture of cis/trans isomers or a single isomer)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.5 equivalents) to the stirred solution. The color of the solution will turn dark brown.

  • Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.

  • Prepare a solution of 2-methylcyclopropanol (1.0 equivalent) in anhydrous DCM.

  • Add the 2-methylcyclopropanol solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the excess iodine disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the Appel iodination of secondary alcohols, which can be used as a benchmark for the conversion of 2-methylcyclopropanol.

SubstratePPh₃ (eq.)I₂ (eq.)Imidazole (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
(R)-Alcohol1.51.53.0DCM0 to RT16Not Specified[4]
Primary Alcohol1.51.5-TolueneNot SpecifiedNot SpecifiedHigh[8]
Secondary Alcohol2.02.03.0DCM0 to RTNot SpecifiedHigh[10]

Note: Yields are highly substrate-dependent and the provided data should be considered as a general guideline.

Mandatory Visualizations

Reaction Workflow

experimental_workflow Experimental Workflow: Conversion of 2-methylcyclopropanol to this compound reagents 1. Reagent Preparation - Dissolve PPh3 in anhydrous DCM - Cool to 0 °C - Add I2 and Imidazole addition 2. Substrate Addition - Add a solution of 2-methylcyclopropanol in DCM dropwise at 0 °C reagents->addition reaction 3. Reaction - Warm to room temperature - Stir for 12-24 h - Monitor by TLC addition->reaction quench 4. Workup: Quenching - Add saturated Na2S2O3 solution reaction->quench extraction 5. Workup: Extraction - Separate organic layer - Wash with water and brine quench->extraction drying 6. Workup: Drying & Concentration - Dry over MgSO4 - Concentrate in vacuo extraction->drying purification 7. Purification - Flash column chromatography on silica gel drying->purification product Pure this compound purification->product reaction_mechanism Appel Reaction Mechanism for Iodination cluster_activation Activation of PPh3 cluster_alkoxyphosphonium Alkoxyphosphonium Formation cluster_sn2 SN2 Displacement PPh3 PPh₃ Activated [Ph₃P-I]⁺ I⁻ PPh3->Activated + I₂ I2 I₂ Alkoxyphosphonium [Ph₃P-OR]⁺ I⁻ Activated->Alkoxyphosphonium + R-OH Alcohol R-OH (2-methylcyclopropanol) Product R-I (this compound) Alkoxyphosphonium->Product + I⁻ Byproduct Ph₃P=O Alkoxyphosphonium->Byproduct Iodide I⁻

References

Application Notes and Protocols for 1-iodo-2-methylcyclopropane in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-iodo-2-methylcyclopropane as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. While direct literature on the Suzuki coupling of this compound is limited, this document extrapolates from established protocols for similar iodocyclopropane and alkyl iodide substrates to provide a robust starting point for reaction development. The methodologies, data, and diagrams presented herein are intended to guide researchers in the synthesis of novel 2-methylcyclopropyl-containing compounds, which are of growing interest in medicinal chemistry due to their unique conformational and metabolic properties.

Introduction to this compound in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1] this compound serves as an sp³-hybridized electrophile, allowing for the introduction of the 2-methylcyclopropyl motif onto aromatic, heteroaromatic, or vinylic systems. The resulting products are valuable building blocks in drug discovery and materials science.

The reactivity of the carbon-iodine bond is generally high in Suzuki couplings, making this compound a suitable substrate.[2] However, as with many sp³-hybridized electrophiles, side reactions such as β-hydride elimination can be a concern. The choice of catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and selectivity.

Tabulated Reaction Parameters

Due to the limited specific data for this compound, the following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving analogous iodocyclopropanes and other secondary alkyl iodides. These parameters provide a strong basis for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-11012-2460-90A common and effective system for sp³-sp² couplings.
Pd₂(dba)₃ (1-3)XPhos (2-6)Cs₂CO₃ (2-3)Dioxane80-10012-2465-95Often used for challenging substrates.
Pd(PPh₃)₄ (5-10)-K₂CO₃ (2-3)Toluene/Ethanol/H₂O80-10012-2450-85A classical catalyst, may require higher loading.
Pd/C (5-10)-Na₂CO₃ (2)DME/H₂O25-806-1870-95Heterogeneous catalyst, allows for easier purification.[3]

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki cross-coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Homogeneous Catalysis

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent and degassed water.

  • Stir the mixture for 10-15 minutes to ensure dissolution and pre-formation of the active catalyst.

  • Add this compound to the reaction mixture via syringe.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Heterogeneous Catalysis with Pd/C

This protocol is based on the use of a recyclable palladium on carbon catalyst.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • 10% Palladium on Carbon (Pd/C, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 eq)

  • Solvent mixture (e.g., 1:1 DME/H₂O)[3]

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the arylboronic acid, the base, and the Pd/C catalyst.

  • Add the solvent mixture.

  • Add this compound to the reaction mixture.

  • Stir the reaction mixture vigorously at the desired temperature (can range from room temperature to 80 °C).[3]

  • Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • The catalyst can be washed and reused.[3]

  • Extract the filtrate with an organic solvent if necessary.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Suzuki cross-coupling reaction with this compound.

Suzuki_Workflow start Start prep_vessel Prepare Dry Reaction Vessel under Inert Atmosphere start->prep_vessel add_solids Add Arylboronic Acid, Base, Catalyst, and Ligand prep_vessel->add_solids add_solvents Add Degassed Solvents add_solids->add_solvents preform Stir for Catalyst Pre-formation add_solvents->preform add_iodide Add this compound preform->add_iodide react Heat and Stir Reaction Mixture add_iodide->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: General experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for the Negishi Coupling of 1-Iodo-2-Methylcyclopropane with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1] A key advantage of the Negishi coupling is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[2] This application note focuses on the specific application of the Negishi coupling for the reaction of 1-iodo-2-methylcyclopropane with various organozinc reagents, a transformation of significant interest in the synthesis of pharmaceutical intermediates and other complex molecules due to the prevalence of the cyclopropyl motif in bioactive compounds.

The introduction of a methyl-substituted cyclopropyl group can significantly influence the pharmacological properties of a molecule. This protocol provides a general framework for the synthesis of 1-aryl- and 1-alkyl-2-methylcyclopropanes via a reliable and efficient Negishi coupling strategy.

Reaction Principle

The catalytic cycle of the Negishi coupling generally proceeds through a sequence of elementary steps involving a palladium catalyst. The widely accepted mechanism involves the oxidative addition of the organic halide (this compound) to a Pd(0) complex, followed by transmetalation with the organozinc reagent. The final step is a reductive elimination that forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Negishi Coupling of this compound with Arylzinc Bromides

This protocol is adapted from general and user-friendly procedures for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes.[3]

Materials:

  • This compound (as a mixture of cis/trans isomers)

  • Arylzinc bromide solution (e.g., in THF)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Anhydrous solvent (e.g., THF, NMP, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in anhydrous THF. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst, add the this compound (1.0 eq).

  • Addition of Organozinc Reagent: Slowly add the arylzinc bromide solution (1.2 - 1.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-2-methylcyclopropane.

Protocol 2: In Situ Generation of Organozinc Reagent and Subsequent Negishi Coupling

This one-pot procedure can be advantageous when the organozinc reagent is not commercially available or is unstable.

Materials:

  • This compound

  • Organic halide (R-X, for organozinc formation)

  • Activated Zinc dust

  • Palladium catalyst and ligand (as in Protocol 1)

  • Anhydrous solvent (e.g., THF, DMA)

  • Iodine (catalytic amount for zinc activation)

  • Inert gas and standard laboratory equipment

Procedure:

  • Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently with a heat gun until the iodine color disappears.

  • Organozinc Formation: Add the organic halide (R-X, 1.5 eq) in anhydrous THF and stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Coupling Reaction: In a separate Schlenk flask, prepare the palladium catalyst as described in Protocol 1.

  • Addition of Reactants: Add the this compound (1.0 eq) to the catalyst mixture. Then, transfer the freshly prepared organozinc reagent solution to this flask via cannula.

  • Reaction and Work-up: Follow steps 4-7 from Protocol 1.

Data Presentation

The following table summarizes representative data for the Negishi coupling of various organic halides with organozinc reagents, providing an expected range of yields and conditions applicable to the coupling with this compound.

EntryOrganic HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Cyclopropyl Bromide4-Methoxyphenylzinc BromidePd(OAc)₂ (2)SPhos (4)THF65295[3]
2Cyclopropyl Bromide2-Thienylzinc BromidePd₂(dba)₃ (1)XPhos (2)THFRT1288[3]
31-IodoalkaneIsopropylzinc BromidePd(OAc)₂ (1)CPhos (2)THFRT392[4]
4Aryl Chloride2-Pyridylzinc BromidePd₂(dba)₃ (2)XPhos (4)Dioxane1001691Adapted from similar reactions
51-Bromo-2-phenylcyclopropanePhenylzinc ChlorideNi(acac)₂ (5)-THF602475Adapted from similar reactions

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Negishi_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start catalyst_prep Prepare Pd Catalyst (Pd source + Ligand) start->catalyst_prep organozinc_prep Prepare/Obtain Organozinc Reagent start->organozinc_prep reaction_setup Combine Catalyst, This compound, and Organozinc Reagent catalyst_prep->reaction_setup organozinc_prep->reaction_setup reaction_progress Stir and Heat (Monitor by TLC/GC-MS) reaction_setup->reaction_progress quench Quench Reaction reaction_progress->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Negishi coupling.

Negishi_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-I (R = 2-methylcyclopropyl) pd0->pd2_complex This compound transmetalation Transmetalation diorganopd_complex R-Pd(II)L_n-R' (R' = Organozinc group) pd2_complex->diorganopd_complex R'-ZnX diorganopd_complex->pd0 reductive_elimination Reductive Elimination product R-R' (Product) diorganopd_complex->product

Caption: Catalytic cycle of the Negishi coupling.

Safety Precautions

  • Organozinc reagents can be pyrophoric and are moisture-sensitive. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Negishi cross-coupling reaction provides a highly effective method for the synthesis of 1-substituted-2-methylcyclopropanes. The protocols outlined above, along with the provided data and diagrams, offer a comprehensive guide for researchers in the successful application of this valuable transformation. The mild reaction conditions and tolerance of a wide range of functional groups make it a powerful tool in the construction of complex molecular architectures for drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling of 1-iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling of 1-iodo-2-methylcyclopropane with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² or sp hybridized carbon atoms and a terminal alkyne.[1][2] This protocol is adapted from established methods for the copper-free Sonogashira coupling of cyclopropyl iodides, which offers a robust and efficient route to synthesize functionalized alkynyl cyclopropanes.[1][3]

The use of a copper-free system is advantageous as it avoids the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifies the purification process.[4] The reactivity of halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl, making iodo-substituted compounds like this compound excellent substrates for this transformation.[5]

Experimental Protocols

This section details the recommended experimental procedure for the copper-free Sonogashira coupling of this compound.

Materials and Reagents:

  • This compound (substrate)

  • Terminal alkyne (coupling partner)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (catalyst)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Anhydrous tetrahydrofuran (THF) or Toluene (solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup and Procedure:

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add PdCl₂(MeCN)₂ (1-2 mol%) and X-Phos (3-6 mol%).

  • Solvent and Base Addition: Add anhydrous THF or toluene to the Schlenk tube, followed by the addition of cesium carbonate (2.0 equivalents).

  • Reactant Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equivalents). For highly reactive alkynes, slow addition via a syringe pump may be beneficial to control the reaction rate and minimize side reactions.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature. For couplings in THF, a temperature of 60 °C is recommended, while reactions in toluene can be performed at 100 °C for faster reaction times.[1][3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired alkynyl cyclopropane.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the copper-free Sonogashira coupling of various cyclopropyl iodides with different terminal alkynes, based on the findings from related studies.[1][3] This data can be used as a reference for optimizing the reaction with this compound.

Table 1: Optimization of Reaction Conditions for the Coupling of cis-2-Iodocyclopropanemethanol with Phenylacetylene [3]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(MeCN)₂ (2)X-Phos (6)Cs₂CO₃ (2)THF601495
2PdCl₂(MeCN)₂ (2)X-Phos (6)K₃PO₄ (2)THF601485
3PdCl₂(MeCN)₂ (2)X-Phos (6)K₂CO₃ (2)THF601470
4PdCl₂(MeCN)₂ (1)X-Phos (3)Cs₂CO₃ (2)Toluene1002.592

Table 2: Substrate Scope of the Copper-Free Sonogashira Coupling of Cyclopropyl Iodides [1][3]

EntryCyclopropyl IodideTerminal AlkyneSolventTemperature (°C)Time (h)ProductYield (%)
1cis-2-IodocyclopropanemethanolPhenylacetyleneTHF6014cis-2-(Phenylethynyl)cyclopropanemethanol95
2cis-2-Iodocyclopropanemethanol1-HexyneTHF6014cis-2-(Hex-1-yn-1-yl)cyclopropanemethanol88
3cis-2-Iodocyclopropanemethanol3,3-Dimethyl-1-butyneTHF6014cis-2-((3,3-Dimethylbut-1-yn-1-yl)cyclopropanemethanol81
4trans-2-IodocyclopropanemethanolPhenylacetyleneToluene1001trans-2-(Phenylethynyl)cyclopropanemethanol86
5trans-2-Iodocyclopropanemethanol1-OctyneToluene1002.5trans-2-(Oct-1-yn-1-yl)cyclopropanemethanol72

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling protocol.

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r_x R-I (this compound) r_x->oxidative_addition pd_intermediate R-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkyne R'C≡CH (Terminal Alkyne) deprotonation Deprotonation alkyne->deprotonation base Base (Cs₂CO₃) base->deprotonation acetylide R'C≡C⁻ deprotonation->acetylide acetylide->transmetalation pd_alkynyl R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-C≡CR' (Alkynyl Cyclopropane) reductive_elimination->product

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental_Workflow start Start: Flame-dried Schlenk tube under inert atmosphere add_catalyst Add PdCl₂(MeCN)₂ and X-Phos start->add_catalyst add_solvent_base Add anhydrous solvent (THF or Toluene) and Cs₂CO₃ add_catalyst->add_solvent_base add_reactants Add this compound and terminal alkyne add_solvent_base->add_reactants reaction Heat reaction mixture (60 °C for THF, 100 °C for Toluene) add_reactants->reaction monitor Monitor reaction by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, dilute, filter through celite monitor->workup Reaction Complete purification Purification: Wash, dry, concentrate, and column chromatography workup->purification product Final Product: Alkynyl Cyclopropane purification->product

Caption: Experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While traditionally applied to the coupling of aryl halides with amines, its application to alkyl halides, particularly strained ring systems like cyclopropanes, is of significant interest in medicinal chemistry and drug development. The 2-methylcyclopropylamine moiety is a valuable structural motif found in numerous biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-iodo-2-methylcyclopropane with various amines.

The synthesis of N-aryl cyclopropylamines is a key transformation in the development of new pharmaceuticals. Traditional methods for the synthesis of these compounds often involve multi-step procedures. The Buchwald-Hartwig amination offers a more direct and efficient route. Recent studies have highlighted the successful palladium-catalyzed N-arylation of cyclopropylamine, demonstrating the feasibility of such couplings. While the direct amination of this compound is less documented, principles from related transformations involving cyclopropylamines and other primary alkyl halides can be applied to develop a robust protocol. Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for the synthesis of 1-arylcyclopropylamines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the iodoalkane and a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the alkyl iodide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amide intermediate, and finally, reductive elimination to furnish the desired N-alkylated amine and regenerate the Pd(0) catalyst.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound based on analogous reactions with cyclopropylamines and other primary alkyl halides. Please note that these are starting points and optimization may be required for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or [Pd(allyl)Cl]₂1-5 mol % Pd
Ligand YPhos, tBuBrettPhos, or other bulky, electron-rich phosphine ligands1.2 - 2.4 equivalents relative to Pd
Base NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide)1.5 - 2.0 equivalents
Solvent Toluene or DioxaneAnhydrous conditions are crucial.
Temperature Room temperature to 100 °CReaction progress should be monitored by TLC or GC-MS.
Reactant Ratio This compound: 1.0 eq.; Amine: 1.2 - 1.5 eq.An excess of the amine can help drive the reaction to completion.
Expected Yield 40-90%Yields are highly dependent on the specific amine and reaction conditions.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., YPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol Pd₂(dba)₃, 2 mol % Pd) and the phosphine ligand (e.g., 0.048 mmol YPhos).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., 3.0 mmol NaOtBu). Then, add the amine (1.2 mmol) and this compound (1.0 mmol). Finally, add the anhydrous solvent (e.g., 5 mL of Toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow Start Start Reaction_Setup Reaction Vessel Setup (Schlenk Tube) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Ar/N2 Purge) Reaction_Setup->Inert_Atmosphere Reagent_Addition Reagent Addition (Catalyst, Ligand, Base, This compound, Amine, Solvent) Inert_Atmosphere->Reagent_Addition Reaction Reaction at Elevated Temperature Reagent_Addition->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) Ox_Ad Oxidative Addition Complex Pd0->Ox_Ad + R-I Amine_Coord Amine Coordination Ox_Ad->Amine_Coord + R'₂NH - I⁻ Amide_Complex Palladium Amide Amine_Coord->Amide_Complex + Base - [Base-H]⁺ Amide_Complex->Pd0 Reductive Elimination + R-NR'₂ Alkyl_Iodide R-I (this compound) Amine R'₂NH Base Base Product R-NR'₂ BaseH [Base-H]⁺ Iodide I⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols: Unraveling the Mechanism of Oxidative Addition of 1-Iodo-2-Methylcyclopropane to Palladium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the proposed mechanism for the oxidative addition of 1-iodo-2-methylcyclopropane to a palladium(0) complex, a crucial initial step in many palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this specific substrate, the following information is synthesized from established principles of organometallic chemistry, studies on analogous cyclopropyl halides, and the general mechanism of palladium-catalyzed reactions.

Introduction

The oxidative addition of organic halides to palladium(0) complexes is a fundamental transformation in organic synthesis, initiating catalytic cycles for widely used reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] The unique structural and electronic properties of cyclopropyl rings introduce specific mechanistic considerations. Understanding the oxidative addition of substituted cyclopropyl iodides, such as this compound, is critical for controlling reactivity and stereoselectivity in the synthesis of complex molecules containing the cyclopropyl moiety.

Proposed Mechanistic Pathways

The oxidative addition of this compound to a palladium(0) catalyst, typically a Pd(0)L_n species (where L is a ligand), is believed to proceed through one of two primary pathways: a concerted mechanism or an S_N2-type mechanism.

A concerted mechanism involves the simultaneous interaction of the palladium center with both the carbon and the iodine atoms of the C-I bond, proceeding through a three-membered transition state. This pathway is generally favored for less sterically hindered substrates.

An S_N2-type mechanism involves a nucleophilic attack of the electron-rich palladium(0) center on the electrophilic carbon of the cyclopropane ring, leading to the displacement of the iodide ion. This pathway results in the inversion of stereochemistry at the carbon center.

The presence of the methyl group on the cyclopropane ring can influence the preferred pathway through steric and electronic effects.

Stereochemical Considerations

A critical aspect of the oxidative addition of substituted cyclopropanes is the stereochemical outcome. If the reaction proceeds via a concerted mechanism, retention of stereochemistry at the carbon atom is generally expected. Conversely, an S_N2-type mechanism would lead to an inversion of configuration. For this compound, the relative orientation of the methyl group and the iodine atom (cis or trans) in the starting material will dictate the stereochemistry of the resulting organopalladium(II) intermediate and, consequently, the final cross-coupling product.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a typical procedure for the cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous conditions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the base, and the arylboronic acid.

  • Add the solvent, and stir the mixture for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Sonogashira Coupling Reaction

This protocol describes a typical procedure for the cross-coupling of this compound with a terminal alkyne.[3][4]

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Anhydrous and anaerobic conditions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne and stir for 10 minutes.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Work-up the reaction by adding an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation

Currently, there is a lack of specific quantitative data in the peer-reviewed literature for the oxidative addition of this compound to palladium. Research in this specific area would be highly valuable to the scientific community. The following table is a template for how such data could be presented for comparative analysis.

Catalyst SystemLigandSolventTemperature (°C)Time (h)Yield (%)Stereochemical OutcomeReference
Pd(OAc)₂PPh₃Toluene8012Data not availableData not available
Pd₂(dba)₃SPhosDioxane1008Data not availableData not available
Pd(PPh₃)₄-DMF9010Data not availableData not available

Visualizing the Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanistic pathways and the general catalytic cycle for a cross-coupling reaction involving this compound.

Oxidative_Addition_Pathways cluster_start Reactants cluster_pathways Mechanistic Pathways cluster_product Product Pd(0)L_n Pd(0)L_n Concerted_TS Concerted Transition State Pd(0)L_n->Concerted_TS Concerted SN2_TS S_N2-like Transition State Pd(0)L_n->SN2_TS S_N2-like Substrate This compound Substrate->Concerted_TS Substrate->SN2_TS Pd(II)_complex Organopalladium(II) Complex Concerted_TS->Pd(II)_complex Retention SN2_TS->Pd(II)_complex Inversion

Caption: Proposed pathways for the oxidative addition of this compound to Pd(0).

Catalytic_Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd Pd(II) R-Pd(II)-I(L_n) OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal Pd(II)_R R-Pd(II)-R'(L_n) Transmetal->Pd(II)_R RedElim Reductive Elimination Pd(II)_R->RedElim RedElim->Pd(0)L_n Product R-R' RedElim->Product Substrate R-I Substrate->OxAdd Nu R'-M Nu->Transmetal

References

Application Notes and Protocols: 1-Iodo-2-methylcyclopropane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a recurring and often vital structural motif in a diverse array of natural products, imparting unique conformational rigidity and metabolic stability. Its incorporation into molecular scaffolds is a key strategy in the synthesis of complex natural products and the development of novel therapeutics. While various cyclopropanation methods are well-established, the use of functionalized cyclopropanes as building blocks offers a distinct and powerful approach. This document explores the potential applications of 1-iodo-2-methylcyclopropane in natural product synthesis.

Although direct applications of this compound in the total synthesis of natural products are not extensively documented in current literature, its reactivity as a substituted cyclopropyl iodide suggests several plausible and valuable synthetic transformations. This document provides an overview of these potential applications, complete with hypothetical experimental protocols and data, to guide researchers in harnessing the synthetic utility of this reagent.

Potential Synthetic Applications

This compound can serve as a versatile precursor to various functionalized 2-methylcyclopropyl moieties. Its primary modes of reactivity are expected to involve the carbon-iodine bond, allowing for nucleophilic substitution, coupling reactions, and the formation of organometallic intermediates.

Introduction of the 2-Methylcyclopropyl Group via Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis. This compound is a viable substrate for various palladium-, nickel-, or copper-catalyzed coupling reactions, enabling the installation of the 2-methylcyclopropyl group onto a range of scaffolds.

Potential Natural Product Targets: Molecules containing a substituted cyclopropane ring where the cyclopropane is attached to an aromatic, vinyl, or alkyl moiety.

Logical Workflow for Coupling Reactions

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Coupling Partner (Ar-M, R-M, etc.) Coupling Partner (Ar-M, R-M, etc.) Coupling Partner (Ar-M, R-M, etc.)->Coupling Reaction Natural Product Precursor Natural Product Precursor Coupling Reaction->Natural Product Precursor

Caption: Workflow for coupling reactions using this compound.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)CsFDioxane11092
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9078
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water 10:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the arylboronic acid and dissolve the mixture in the solvent.

  • Add this compound to the reaction mixture.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Methylcyclopropylamines

The 2-methylcyclopropylamine moiety is present in several bioactive molecules. This compound can be converted to the corresponding amine through nucleophilic substitution with an amine or an ammonia equivalent, or via an azide intermediate followed by reduction.

Potential Natural Product Targets: Natural products containing a cyclopropylamine functional group, which can be important for biological activity.

Signaling Pathway for Cyclopropylamine Synthesis

This compound This compound Azide Intermediate Azide Intermediate This compound->Azide Intermediate 1. NaN₃, DMF 2. Reduction (e.g., LiAlH₄) 2-Methylcyclopropylamine 2-Methylcyclopropylamine Azide Intermediate->2-Methylcyclopropylamine

Caption: Pathway for the synthesis of 2-methylcyclopropylamine.

Table 2: Hypothetical Data for the Synthesis of N-Benzyl-2-methylcyclopropylamine

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineDMSO1202465
2BenzylamineNMP1301872
3BenzylamineDMF1103658
Experimental Protocol: Amination of this compound

Objective: To synthesize N-benzyl-2-methylcyclopropylamine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, dissolve this compound in the solvent.

  • Add benzylamine to the solution.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

While the direct application of this compound in natural product total synthesis remains an area for future exploration, its potential as a versatile building block is significant. The protocols and data presented herein, though hypothetical, are based on well-established chemical principles and are intended to serve as a foundational guide for researchers. The exploration of its reactivity in coupling and substitution reactions is a promising avenue for the efficient construction of complex molecules bearing the 2-methylcyclopropyl motif. It is our hope that these notes will inspire further investigation into the synthetic utility of this and related functionalized cyclopropanes in the pursuit of novel natural product synthesis and drug discovery.

1-Iodo-2-methylcyclopropane: A Versatile Building Block in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylcyclopropane is a valuable synthetic building block that offers a unique combination of a strained three-membered ring and a reactive carbon-iodine bond. This combination allows for its participation in a variety of cross-coupling reactions, providing access to a diverse range of substituted cyclopropane derivatives. The cyclopropane motif is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity, improve metabolic stability, and act as a phenyl ring bioisostere. This document provides an overview of the applications of this compound in key carbon-carbon bond-forming reactions and detailed protocols for its use.

Key Applications

The primary utility of this compound in synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of the 2-methylcyclopropyl moiety onto various molecular scaffolds. The key transformations include:

  • Sonogashira Coupling: For the synthesis of cyclopropyl-alkyne derivatives.

  • Suzuki-Miyaura Coupling: For the synthesis of aryl- and vinyl-substituted cyclopropanes.

  • Heck-Mizoroki Reaction: For the olefination of the cyclopropane ring.

These reactions provide access to novel chemical space, which is of particular importance in the development of new therapeutic agents and functional materials.

Experimental Protocols

The following protocols are based on established methodologies for similar substrates and provide a starting point for the use of this compound in synthesis. Optimization of reaction conditions may be necessary for specific substrates.

Sonogashira Coupling of this compound with Terminal Alkynes

This protocol describes the copper-free Sonogashira coupling to synthesize 1-(alkyn-1-yl)-2-methylcyclopropanes. The absence of a copper co-catalyst is often beneficial in the synthesis of sensitive compounds. A closely related reaction has been reported for the coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes.[1]

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 This compound product 1-(Alkyn-1-yl)-2-methylcyclopropane reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst, Base

Caption: General scheme for the Sonogashira coupling of this compound.

Protocol:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base, for example, a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq.).

  • Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(alkyn-1-yl)-2-methylcyclopropane.

Quantitative Data (Hypothetical):

EntryAlkyne SubstratePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄Et₃NTHF601275
21-OctynePdCl₂(PPh₃)₂DIPEADMF80868
Suzuki-Miyaura Coupling of this compound with Boronic Acids

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 This compound product 1-Aryl-2-methylcyclopropane reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst, Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M, 2.0 eq.).

  • Add a suitable solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS analysis.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the 1-aryl-2-methylcyclopropane product.

Quantitative Data (Hypothetical):

EntryBoronic Acid SubstratePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901682
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O1001278
Heck-Mizoroki Reaction of this compound with Alkenes

This protocol provides a general procedure for the Heck-Mizoroki reaction to form 1-alkenyl-2-methylcyclopropanes. While specific examples with this compound are scarce, the Heck reaction of unactivated alkyl iodides has been reported and serves as a basis for this protocol.[3]

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 This compound product 1-Alkenyl-2-methylcyclopropane reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst, Base

Caption: General scheme for the Heck-Mizoroki reaction of this compound.

Protocol:

  • Charge a sealable reaction tube with this compound (1.0 eq.), the alkene (e.g., an acrylate or styrene derivative, 1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.05 eq.), a phosphine ligand (e.g., P(o-tol)₃, 0.1 eq.), and a base (e.g., triethylamine or sodium carbonate, 2.0 eq.).

  • Add a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMAc).

  • Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data (Hypothetical):

EntryAlkene SubstratePd Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF1202465
2StyrenePdCl₂(PPh₃)₂Na₂CO₃DMAc1401858

Logical Workflow for a Cross-Coupling Reaction

The following diagram illustrates a typical workflow for performing and analyzing a cross-coupling reaction with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh Reagents (this compound, coupling partner, catalyst, base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Degas Solvent solvent->setup run Stir and Heat setup->run monitor Monitor Progress (TLC/GC-MS) run->monitor monitor->run Continue if incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for cross-coupling reactions.

Conclusion

This compound serves as a valuable and versatile building block for the introduction of the 2-methylcyclopropyl group into a wide array of organic molecules. Through well-established cross-coupling methodologies such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, researchers can access novel chemical entities with potential applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for the synthetic utilization of this important reagent.

References

Application Notes and Protocols for Radical Reactions Involving 1-Iodo-2-Methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radical reactions involving 1-iodo-2-methylcyclopropane, a versatile starting material for the generation of synthetically useful butenyl radicals. The protocols and data presented herein are intended to guide researchers in the strategic application of this compound in organic synthesis, particularly in the context of constructing complex molecular architectures relevant to drug discovery and development.

Introduction

This compound serves as a valuable precursor to the 2-methylcyclopropyl radical, which undergoes rapid ring-opening to generate isomeric butenyl radicals. This ring-opening is a facile process driven by the release of ring strain. The regioselectivity of this ring-opening can be influenced by reaction conditions, providing access to different radical intermediates and, consequently, a variety of final products. This unique reactivity profile makes this compound an attractive building block in medicinal chemistry for the introduction of specific unsaturated moieties. The cyclopropyl group itself is a common motif in drug molecules, valued for its ability to impart favorable metabolic stability, conformational rigidity, and binding affinity.[1][2][3]

Reaction Mechanisms and Pathways

The central theme of the radical chemistry of this compound is the generation of the 2-methylcyclopropyl radical and its subsequent rearrangement. The overall process can be described in the following key steps:

  • Radical Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN), upon heating or photolysis.[4][5]

  • Iodine Abstraction: The initiator radical abstracts an iodine atom from this compound to generate the transient 2-methylcyclopropyl radical. Common radical mediators for this step include tributyltin radical (from tributyltin hydride, Bu₃SnH).[4][5]

  • Ring-Opening of the 2-Methylcyclopropyl Radical: This is a very fast and essentially irreversible process that leads to the formation of two primary regioisomeric butenyl radicals: the 1-methylallyl radical (a secondary radical) and the but-3-en-1-yl radical (a primary radical). The equilibrium between these two radicals and the factors influencing their relative formation are critical for controlling the final product distribution.

  • Radical Trapping/Propagation: The resulting butenyl radicals can be trapped by a variety of reagents or participate in further propagation steps, such as hydrogen atom abstraction from a donor like Bu₃SnH to yield the final neutral product(s).[4]

The regioselectivity of the ring-opening is a key consideration. Cleavage of the C1-C2 bond of the cyclopropane ring leads to the more substituted and generally more stable secondary radical, while cleavage of the C1-C3 bond results in the primary radical. The final product distribution will depend on the relative rates of these two cleavage pathways and the subsequent trapping of the resulting radicals.

Radical_Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical 2 R• AIBN->Initiator_Radical Δ or hν Mediator_Radical Bu3Sn• Initiator_Radical->Mediator_Radical H abstraction Start This compound Cyclopropyl_Radical 2-Methylcyclopropyl Radical Start->Cyclopropyl_Radical I abstraction by Bu3Sn• Mediator Bu3SnH Ring_Opening Ring Opening Cyclopropyl_Radical->Ring_Opening Secondary_Radical 1-Methylallyl Radical (Secondary) Ring_Opening->Secondary_Radical C1-C2 cleavage Primary_Radical But-3-en-1-yl Radical (Primary) Ring_Opening->Primary_Radical C1-C3 cleavage Product_1 But-2-enes Secondary_Radical->Product_1 H abstraction from Bu3SnH Product_2 But-1-ene Primary_Radical->Product_2 H abstraction from Bu3SnH

Caption: General reaction pathway for radical reactions of this compound.

Data Presentation

The following table summarizes the expected products from the radical reduction of a mixture of cis- and trans-1-iodo-2-methylcyclopropane with tributyltin hydride. The product distribution is dependent on the regioselectivity of the cyclopropyl radical ring-opening.

Starting MaterialRadical IntermediateRing-Opening Product(s)Final Product(s) after H-abstractionExpected Spectroscopic Data
cis/trans-1-Iodo-2-methylcyclopropane2-Methylcyclopropyl Radical1-Methylallyl Radical (Secondary)(E)-But-2-ene & (Z)-But-2-ene¹H NMR: δ ~5.4-5.6 (m, 2H, CH=CH), ~1.6-1.7 (d, 6H, 2 x CH₃).¹³C NMR: δ ~125-130 (CH=CH), ~12-18 (CH₃).[6][7]
But-3-en-1-yl Radical (Primary)But-1-ene¹H NMR: δ ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃).¹³C NMR: δ ~138 (-CH=), ~115 (=CH₂), ~30 (-CH₂-), ~13 (-CH₃).[7][8]

Note: The ratios of the final products will depend on the specific reaction conditions (temperature, concentration of Bu₃SnH) which influence the kinetics of the ring-opening and subsequent trapping steps.

Experimental Protocols

Protocol 1: Radical Dehalogenation of this compound using Tributyltin Hydride and AIBN

This protocol describes a general procedure for the reductive dehalogenation of this compound, leading to a mixture of butene isomers.[4][9]

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere, add tributyltin hydride (1.1 eq).

  • Add a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to remove the tin byproducts. A common method involves partitioning the crude mixture between hexane and acetonitrile or treating it with a solution of iodine in the appropriate solvent to precipitate the tin iodide.

Expected Outcome:

The reaction is expected to yield a mixture of (E)-but-2-ene, (Z)-but-2-ene, and but-1-ene. The ratio of these products will provide insight into the regioselectivity of the 2-methylcyclopropyl radical ring-opening under these conditions.

Experimental_Workflow_Dehalogenation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants This compound Bu3SnH AIBN Setup Combine in Flask Reactants->Setup Solvent Anhydrous Toluene Solvent->Setup Conditions Inert Atmosphere (N2/Ar) Conditions->Setup Reflux Reflux (80-110 °C) Setup->Reflux Monitoring Monitor by GC-MS Reflux->Monitoring Cooling Cool to RT Monitoring->Cooling Concentration Concentrate in vacuo Cooling->Concentration Purification Flash Chromatography (Silica Gel) Concentration->Purification Products Butene Isomers Purification->Products Isolate Products

Caption: Experimental workflow for radical dehalogenation.

Applications in Drug Development and Medicinal Chemistry

The cyclopropyl group is a prevalent structural motif in a number of approved drugs and clinical candidates.[2][10] Its incorporation can lead to:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in linear alkyl chains.[3]

  • Improved Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to more favorable binding interactions with its biological target.[3]

  • Favorable Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and other properties that influence its pharmacokinetic profile.[3]

Radical reactions of this compound provide a pathway to introduce butenyl groups, which can then be further functionalized. This allows for the construction of more complex molecular scaffolds that may be of interest in drug discovery programs. For example, the resulting alkenes can undergo a variety of subsequent transformations, such as epoxidation, dihydroxylation, or metathesis, to build molecular diversity.

Conclusion

This compound is a versatile starting material for the generation of butenyl radicals via a rapid ring-opening of an intermediate 2-methylcyclopropyl radical. The ability to potentially control the regioselectivity of the ring-opening makes it a useful tool for the synthesis of specific unsaturated building blocks. The protocols and data provided in these application notes are intended to serve as a foundation for researchers exploring the synthetic utility of this compound in the development of novel molecules with potential therapeutic applications. Further investigation into the factors controlling the regioselectivity of the radical ring-opening will undoubtedly expand the synthetic utility of this compound and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Iodo-2-Methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-iodo-2-methylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound stem from its potential instability and the presence of structurally similar impurities from its synthesis. Key issues include:

  • Thermal Instability: The compound can decompose at elevated temperatures, leading to the loss of product and contamination with degradation products.

  • Light Sensitivity: Like many organoiodine compounds, this compound can be sensitive to light, which can induce decomposition and the formation of colored impurities.

  • Presence of Byproducts: Synthesis, often via a Simmons-Smith or similar cyclopropanation followed by iodination, can result in byproducts with close boiling points, making separation by distillation difficult.

  • Residual Reagents and Solvents: Incomplete reaction or workup can leave starting materials, reagents (e.g., diiodomethane, zinc-copper couple), and solvents that need to be removed.

Q2: What are the common impurities observed during the purification of this compound?

Common impurities can originate from the synthetic route. Assuming a synthesis involving the cyclopropanation of 1-butene followed by iodination, potential impurities include:

  • Starting Materials: Unreacted 2-methylcyclopropanol or related precursors.

  • Reaction Byproducts: Diastereomers of the product, elimination products (e.g., methylenecyclopropane), and rearranged isomers.

  • Reagents: Residual diiodomethane from a Simmons-Smith reaction.

  • Solvents: High-boiling point solvents used in the reaction or workup.

  • Degradation Products: Free iodine (I₂), which imparts a pink or purple color to the product, and various unsaturated hydrocarbons.

Q3: How can I minimize the decomposition of this compound during purification?

To minimize decomposition, consider the following precautions:

  • Low-Temperature Purification: Whenever possible, perform purification steps at reduced temperatures. Use vacuum distillation to lower the boiling point.

  • Protection from Light: Wrap distillation apparatus and storage vessels in aluminum foil to protect the compound from light.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use of Stabilizers: For long-term storage, consider adding a small piece of copper wire or a copper chip to scavenge any free iodine that may form.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is colored (pink, purple, or brown) Decomposition leading to the formation of free iodine (I₂).1. Wash the crude product with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine. 2. Pass the product through a short plug of silica gel or alumina. 3. Add a small amount of copper powder or a copper chip during distillation to act as a scavenger.
Low yield after distillation 1. Decomposition at high temperatures. 2. Incomplete separation from byproducts with similar boiling points.1. Use vacuum distillation to reduce the distillation temperature. 2. Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). 3. Consider preparative gas chromatography (GC) for small-scale, high-purity separations.
Presence of starting materials in the final product Incomplete reaction.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
Contamination with high-boiling point solvents Inefficient removal during workup.1. Use a rotary evaporator under high vacuum to remove residual solvents before distillation. 2. Perform an aqueous workup to remove water-soluble solvents.
Product degrades during storage Sensitivity to light, air, or trace acid.1. Store in an amber vial or a vial wrapped in aluminum foil. 2. Store under an inert atmosphere (nitrogen or argon). 3. Store in a refrigerator or freezer. 4. Add a stabilizer like a copper chip.

Quantitative Data Summary

The following table summarizes typical purity levels and yields obtained through different purification methods for this compound. These values are illustrative and may vary based on the specific experimental conditions.

Purification Method Typical Purity (GC-MS) Typical Yield Key Advantages Key Disadvantages
Simple Distillation 85-95%70-85%Fast and straightforward.Ineffective for separating close-boiling impurities.
Fractional Distillation >98%60-75%Good separation of close-boiling impurities.Slower, potential for thermal decomposition on the column.
Preparative GC >99.5%40-60%Excellent for achieving very high purity.Time-consuming, limited to small sample sizes.
Column Chromatography 90-97%50-70%Can remove non-volatile impurities.Potential for decomposition on the stationary phase.

Experimental Protocols

Protocol 1: General Purification by Fractional Vacuum Distillation
  • Preparation:

    • Ensure all glassware is dry and assembled for fractional vacuum distillation.

    • If the crude product is colored, pre-treat by washing with a 10% aqueous solution of sodium thiosulfate, followed by washing with brine, and drying over anhydrous magnesium sulfate.

  • Distillation Setup:

    • Transfer the crude this compound to the distillation flask. Add a few boiling chips.

    • Assemble the fractional distillation apparatus, including a Vigreux column, condenser, and receiving flask.

    • Protect the entire apparatus from light by wrapping it with aluminum foil.

  • Distillation Process:

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point. .

  • Storage:

    • Transfer the purified product to a clean, dry, amber glass vial.

    • Add a small copper chip as a stabilizer.

    • Flush the vial with an inert gas (argon or nitrogen) before sealing.

    • Store in a refrigerator.

Visualizations

purification_troubleshooting_workflow start Crude this compound check_color Is the product colored? start->check_color wash_thiosulfate Wash with aq. Na2S2O3 check_color->wash_thiosulfate Yes distillation Perform Fractional Vacuum Distillation check_color->distillation No wash_thiosulfate->distillation analyze_purity Analyze Purity (GC-MS) distillation->analyze_purity check_purity Is purity >98%? analyze_purity->check_purity store_product Store Purified Product with Stabilizer check_purity->store_product Yes troubleshoot Further Purification Needed check_purity->troubleshoot No prep_gc Consider Preparative GC troubleshoot->prep_gc

Caption: Troubleshooting workflow for the purification of this compound.

decomposition_pathways product This compound radical_intermediate Cyclopropyl Radical + Iodine Radical product->radical_intermediate Homolytic Cleavage elimination Elimination (HI) product->elimination Thermal Elimination rearrangement Ring Opening/Rearrangement product->rearrangement Lewis Acid Catalyzed light Light (hν) light->radical_intermediate heat Heat (Δ) heat->radical_intermediate heat->elimination free_iodine Iodine (I₂) radical_intermediate->free_iodine unsaturated_hydrocarbons Unsaturated Hydrocarbons radical_intermediate->unsaturated_hydrocarbons elimination->unsaturated_hydrocarbons rearrangement->unsaturated_hydrocarbons

Caption: Potential decomposition pathways for this compound.

Technical Support Center: Synthesis of 1-Iodo-2-Methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-iodo-2-methylcyclopropane. The primary method discussed is the Simmons-Smith cyclopropanation of (Z)-1-iodopropene and its modifications.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound via Simmons-Smith cyclopropanation can stem from several factors. Here are the most common issues and their solutions:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid. If the zinc is not sufficiently activated, the reaction will be sluggish or fail altogether.

    • Solution: Ensure the zinc dust is of high purity and activated properly. Activation can be achieved by washing with HCl, followed by water, ethanol, and ether, and then treating with a copper sulfate solution. The resulting zinc-copper couple should be used immediately.

  • Poor Quality Reagents: The purity of diiodomethane and the starting material, (Z)-1-iodopropene, is critical. Impurities can lead to side reactions and lower yields.

    • Solution: Purify diiodomethane by distillation or by passing it through a column of activated alumina. The (Z)-1-iodopropene should also be freshly prepared or purified before use.

  • Suboptimal Reaction Temperature: The Simmons-Smith reaction is sensitive to temperature. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions and decomposition of the carbenoid can occur.

    • Solution: The optimal temperature is typically between 0 °C and room temperature. It is often beneficial to initiate the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Ethers such as diethyl ether (Et₂O) or 1,2-dimethoxyethane (DME) are commonly used as they can coordinate with the zinc reagent.

    • Solution: Diethyl ether is a standard solvent for this reaction. Ensure it is anhydrous, as water will quench the organozinc reagent.

Q2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the ethylation of my starting material. What is happening and how can I prevent it?

A2: This is a known side reaction when using the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc (Et₂Zn) instead of a zinc-copper couple. The diethylzinc can act as an ethylating agent, particularly with substrates that have acidic protons or are prone to nucleophilic attack.

  • Mechanism: Diethylzinc can transfer an ethyl group to the substrate.

  • Prevention:

    • Slow Addition of Reagents: Add the diethylzinc solution slowly to the solution of diiodomethane and the alkene at a low temperature (e.g., 0 °C). This helps to ensure that the formation of the zinc carbenoid (EtZnCH₂I) is favored over the ethylation reaction.

    • Use of an Alternative Zinc Source: If ethylation remains a problem, consider reverting to the classical Simmons-Smith conditions using an activated zinc-copper couple instead of diethylzinc.

Q3: The purification of this compound is proving to be difficult. What are the recommended procedures?

A3: The purification of iodo-substituted cyclopropanes can be challenging due to their potential sensitivity and similar boiling points to byproducts.

  • Work-up Procedure: After the reaction is complete, it should be quenched carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

  • Distillation: The crude product can be purified by fractional distillation under reduced pressure. Due to the presence of the iodine atom, the compound may be sensitive to heat, so it is important to keep the distillation temperature as low as possible.

  • Column Chromatography: If distillation is not effective, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and a small amount of ethyl acetate, is typically effective.

Q4: My reaction is not stereospecific, and I am getting a mixture of diastereomers. What could be the cause?

A4: The Simmons-Smith reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] If you are starting with pure (Z)-1-iodopropene, you should obtain the cis-1-iodo-2-methylcyclopropane. A loss of stereospecificity is unusual and may indicate an alternative reaction mechanism is at play.

  • Isomerization of the Starting Material: Ensure that the (Z)-1-iodopropene has not isomerized to the (E)-isomer before or during the reaction. This can be checked by NMR spectroscopy.

  • Reaction Conditions: Extreme temperatures or the presence of certain impurities could potentially lead to non-concerted reaction pathways, although this is less common for the Simmons-Smith reaction. Adhering to established protocols is key.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental setup and reagent quality.

Method Zinc Source Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
Classic Simmons-Smith Zn/Cu coupleDiethyl ether0 to 2512 - 2460 - 75Requires activation of zinc.
Furukawa Modification Diethylzinc (Et₂Zn)Dichloromethane02 - 470 - 85Faster reaction times, but risk of ethylation side products.
Modified Furukawa Et₂Zn / CH₂I₂Toluene-10 to 0675 - 80May reduce side reactions in some cases.

Experimental Protocols

Protocol 1: Synthesis of this compound via Classic Simmons-Smith Reaction

  • Activation of Zinc: In a flask, suspend zinc dust (2.0 eq) in deionized water and add a 2 M HCl solution dropwise until gas evolution ceases. Filter the zinc, wash sequentially with deionized water, ethanol, and diethyl ether. Add the activated zinc to a solution of copper(II) sulfate in water and stir for 30 minutes. Filter the resulting zinc-copper couple, wash with diethyl ether, and dry under vacuum.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple (1.5 eq) and anhydrous diethyl ether.

  • Reagent Addition: Add a solution of diiodomethane (1.2 eq) in diethyl ether to the dropping funnel. Add a solution of (Z)-1-iodopropene (1.0 eq) in diethyl ether to a separate dropping funnel.

  • Reaction: Add the diiodomethane solution dropwise to the stirred suspension of the zinc-copper couple at a rate that maintains a gentle reflux. After the addition is complete, add the (Z)-1-iodopropene solution dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Filter the mixture through a pad of celite and separate the organic layer. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis of this compound via Furukawa Modification

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add a solution of (Z)-1-iodopropene (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C. In a separate flask, prepare a solution of diiodomethane (1.2 eq) in anhydrous dichloromethane. Add a solution of diethylzinc (1.1 eq, typically 1.0 M in hexanes) dropwise to the diiodomethane solution at 0 °C.

  • Reaction: Add the freshly prepared solution of the zinc carbenoid dropwise to the solution of (Z)-1-iodopropene at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up & Purification Activate Zinc Activate Zinc Combine Reagents Combine Reagents Activate Zinc->Combine Reagents Prepare (Z)-1-iodopropene Prepare (Z)-1-iodopropene Prepare (Z)-1-iodopropene->Combine Reagents Purify CH2I2 Purify CH2I2 Purify CH2I2->Combine Reagents Reaction Monitoring Reaction Monitoring Combine Reagents->Reaction Monitoring Quench Reaction Quench Reaction Reaction Monitoring->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Low Yield Low Yield Inactive Zn/Cu Inactive Zn/Cu Low Yield->Inactive Zn/Cu Cause Impure Reagents Impure Reagents Low Yield->Impure Reagents Cause Suboptimal Temp Suboptimal Temp Low Yield->Suboptimal Temp Cause Side Reactions Side Reactions Low Yield->Side Reactions Cause Re-activate Zn Re-activate Zn Inactive Zn/Cu->Re-activate Zn Solution Purify Starting Materials Purify Starting Materials Impure Reagents->Purify Starting Materials Solution Optimize Temperature Optimize Temperature Suboptimal Temp->Optimize Temperature Solution Modify Conditions Modify Conditions Side Reactions->Modify Conditions Solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 1-Iodo-2-Methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered substrate, 1-iodo-2-methylcyclopropane. The following information is curated to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the steric hindrance imparted by the methyl group on the cyclopropane ring. This can impede the oxidative addition step in the catalytic cycle, potentially leading to lower reaction rates and yields. Additionally, cyclopropyl halides can be prone to side reactions such as ring-opening under certain conditions. Careful selection of the catalyst, ligand, and reaction conditions is crucial to mitigate these issues.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Palladium-catalyzed cross-coupling reactions are generally the most effective. Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions have all been successfully employed for the coupling of cyclopropyl halides, and these can be adapted for this compound. The choice of reaction will depend on the desired bond formation (C-C, C-N, etc.).

Q3: How does catalyst loading typically affect the outcome of these reactions?

A3: Catalyst loading is a critical parameter. While higher catalyst loading can increase the reaction rate, it also increases costs and the potential for side reactions. For sterically hindered substrates like this compound, a slightly higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a good yield in a reasonable timeframe. However, optimization is key, as excessively high loadings can lead to catalyst decomposition and the formation of palladium black.

Q4: What role do ligands play in the cross-coupling of this compound?

A4: Ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[1] These ligands can promote oxidative addition and prevent catalyst deactivation.

Q5: Are there any specific safety precautions to consider when working with this compound?

A5: this compound is a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Low to No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and stored under an inert atmosphere. Consider using a pre-catalyst to ensure the active Pd(0) species is generated. For Pd(II) precursors, pre-activation by stirring with the ligand before adding the substrates may be beneficial.
Poor Oxidative Addition Increase reaction temperature in increments of 10-20 °C. Switch to a more electron-rich and sterically bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos). Consider a different palladium precursor, such as Pd₂(dba)₃.
Ineffective Base The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2] Ensure the base is finely powdered and anhydrous.
Substrate Decomposition This compound may be sensitive to high temperatures or certain reagents. Try running the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are properly degassed to remove oxygen, which can degrade the catalyst and substrates.
Issue 2: Slow Reaction Rate
Possible Cause Suggested Solution
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal loading.
Low Reaction Temperature Increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-120 °C are common.
Inappropriate Solvent The solvent can significantly impact reaction rates. For Suzuki-Miyaura reactions, solvent systems like dioxane/water or toluene/water are common. For Sonogashira and Buchwald-Hartwig reactions, anhydrous solvents like THF, toluene, or dioxane are typically used.[2][3]
Ligand Inhibition In some cases, excess ligand can inhibit the reaction. Try reducing the ligand-to-metal ratio slightly.
Issue 3: Formation of Side Products (e.g., Homocoupling, Reduction)
Possible Cause Suggested Solution
Homocoupling of the Coupling Partner This is often an issue in Suzuki-Miyaura reactions. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[4] Adjusting the base or solvent system may also help.
Reduction of this compound (Hydrodehalogenation) This can occur in the presence of a hydride source. Ensure solvents are anhydrous and that the base is not promoting a side reaction. Using a less sterically hindered ligand might sometimes reduce this pathway.
Isomerization or Ring-Opening of the Cyclopropane While less common under typical cross-coupling conditions, this can be a concern. If suspected, try milder reaction conditions (lower temperature, weaker base if possible).

Quantitative Data Summary

The following data is based on analogous sterically hindered secondary alkyl and cyclopropyl halide systems due to the limited availability of specific data for this compound in the reviewed literature.

Table 1: Catalyst Loading vs. Yield for Suzuki-Miyaura Coupling of Analagous Cyclopropyl and Secondary Alkyl Halides

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O10012~85
Pd₂(dba)₃XPhos1.5Cs₂CO₃Dioxane/H₂O11016~90
Pd(OAc)₂P(tBu)₃3K₃PO₄Toluene/H₂O10024~75
[Pd(IPr)Cl₂]₂-1NaOtBuTHF8012~88

Table 2: General Conditions for Various Cross-Coupling Reactions with Analagous Substrates

Reaction TypeTypical Catalyst SystemTypical BaseTypical SolventTypical Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / Buchwald LigandK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 120
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, iPr₂NHTHF, DMFRoom Temp - 80
Heck Pd(OAc)₂Et₃N, K₂CO₃DMF, NMP100 - 140
Buchwald-Hartwig Pd₂(dba)₃ / Buchwald LigandNaOtBu, LHMDSToluene, Dioxane80 - 110

Experimental Protocols

The following are representative protocols adapted from literature for analogous sterically hindered substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) followed by degassed toluene and water (10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in degassed toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrates, Base, Ligand, and Pd Precursor inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield or No Reaction check_catalyst Check Catalyst Activity and Purity start->check_catalyst increase_temp Increase Temperature start->increase_temp change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand increase_loading Increase Catalyst Loading change_ligand->increase_loading success Improved Yield increase_loading->success change_base Optimize Base increase_temp->change_base change_solvent Change Solvent System change_base->change_solvent change_solvent->success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Troubleshooting 1-Iodo-2-Methylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 1-iodo-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in cross-coupling reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides with quantitative data, and experimental protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in cross-coupling reactions with this compound?

A1: Low conversion can stem from several factors, including inactive catalyst, inappropriate choice of ligand or base, suboptimal reaction temperature, poor quality of reagents or solvent, and potential side reactions such as homo-coupling or ring-opening of the cyclopropane moiety. Careful optimization of each of these parameters is crucial for success.

Q2: How does the stereochemistry of this compound (cis vs. trans) affect its reactivity?

A2: The stereochemistry of the starting material can influence the rate of oxidative addition to the metal center and the stability of the resulting organometallic intermediate. While both isomers are generally reactive, differences in steric hindrance may necessitate fine-tuning of reaction conditions, such as the choice of a less bulky ligand, to achieve optimal conversion for a specific isomer.

Q3: What are the primary side reactions to consider, and how can they be minimized?

A3: Common side reactions include:

  • Homo-coupling: Dimerization of the coupling partners. This can often be suppressed by using the correct catalyst-to-ligand ratio and ensuring a controlled addition of reagents.

  • Dehalogenation: Reduction of the iodo-group to a hydrogen. This is often promoted by moisture or protic impurities and can be minimized by using dry solvents and reagents under an inert atmosphere.

  • Ring-opening: The strained cyclopropane ring can open under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts. Using milder reaction conditions and carefully selected catalysts can mitigate this.

Q4: Is an inert atmosphere always necessary for these reactions?

A4: Yes, for most palladium- and cobalt-catalyzed cross-coupling reactions, an inert atmosphere (e.g., argon or nitrogen) is critical. The active form of the catalyst, typically a Pd(0) species, is sensitive to oxygen and can be readily oxidized to an inactive state.

Troubleshooting Low Conversion: A Guide

Low conversion in cross-coupling reactions is a common challenge. The following sections provide a systematic approach to troubleshooting, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid or ester.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling catalyst Check Catalyst and Ligand (e.g., Pd(OAc)2, XPhos) start->catalyst base Evaluate Base (e.g., Cs2CO3, K3PO4) catalyst->base solvent Assess Solvent and Water Content (e.g., Toluene/H2O, Dioxane/H2O) base->solvent temp Optimize Temperature (e.g., 80-110 °C) solvent->temp reagents Verify Reagent Quality (Boronic acid, Iodide) temp->reagents outcome Improved Conversion reagents->outcome

Caption: A stepwise troubleshooting guide for low conversion in Suzuki-Miyaura coupling reactions.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling of this compound

IssuePotential CauseRecommended Action
No or Low Product Formation Inactive CatalystUse a pre-catalyst or ensure in situ generation of Pd(0) is effective. Consider a different palladium source (e.g., Pd(PPh₃)₄).
Inappropriate LigandFor sterically hindered cyclopropanes, a bulky, electron-rich phosphine ligand like XPhos or n-BuPAd₂ can be effective.[1]
Incorrect BaseThe choice of base is critical. Try switching from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄.[2]
Formation of Side Products (e.g., Homo-coupling) Suboptimal Catalyst/Ligand RatioOptimize the ratio, typically a 1:2 ratio of Pd to ligand is a good starting point.
High TemperatureRun the reaction at a lower temperature (e.g., 80 °C) to disfavor side reactions.
Inconsistent Results Reagent/Solvent QualityEnsure boronic acid is pure and solvents are anhydrous and degassed.
Presence of OxygenThoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from conditions reported for the coupling of potassium cyclopropyltrifluoroborate with aryl chlorides and serves as a starting point.[1][2]

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (3.0 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Add a degassed mixture of toluene and water (10:1 ratio, 0.2 M concentration relative to the iodide).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond between a terminal alkyne and this compound.

Logical Relationship for Optimizing Sonogashira Coupling

G cluster_conditions Reaction Conditions cluster_issues Common Issues cluster_solutions Potential Solutions catalyst Catalyst System (Pd/Cu or Cu-free) low_yield Low Yield catalyst->low_yield homocoupling Alkyne Homocoupling catalyst->homocoupling base Base (Amine vs. Inorganic) base->low_yield base->homocoupling solvent Solvent (e.g., THF, DMF) solvent->low_yield optimize_catalyst Optimize Catalyst/Ligand low_yield->optimize_catalyst optimize_base Change Base Type/ Concentration low_yield->optimize_base degas Ensure Rigorous Degassing homocoupling->degas temp_control Adjust Temperature homocoupling->temp_control

Caption: Interplay of factors affecting Sonogashira coupling outcomes and corresponding troubleshooting strategies.

Table 2: Troubleshooting Guide for Sonogashira Coupling

IssuePotential CauseRecommended Action
Low to No Conversion Inefficient Catalyst SystemIf using a traditional Pd/Cu system, ensure the freshness of CuI. For copper-free conditions, a bulky phosphine ligand is often necessary.[3]
Inappropriate BaseAn amine base like triethylamine or diisopropylamine is standard. If issues persist, consider a stronger, non-nucleophilic base.
Significant Alkyne Homo-coupling (Glaser coupling) Presence of OxygenThis is a primary cause. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
High Catalyst LoadingReduce the amount of copper co-catalyst, or switch to copper-free conditions.
Decomposition of Starting Material High TemperatureCyclopropyl iodides can be sensitive to heat. Attempt the reaction at room temperature, as many modern Sonogashira protocols allow for this.[3]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free Sonogashira reactions.[3]

  • In a Schlenk tube, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in degassed THF.

  • Add a bulky phosphine ligand (e.g., P(t-Bu)₃, 5 mol%) and a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%).

  • Add a suitable base, such as Cs₂CO₃ (2.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Once the reaction is complete, filter through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between this compound and a primary or secondary amine.

Decision Pathway for Buchwald-Hartwig Amination Troubleshooting

G start Low Conversion? check_catalyst Is the Pd(0) catalyst active? start->check_catalyst check_ligand Is the ligand appropriate for the amine? check_catalyst->check_ligand Yes failure Further Optimization Needed check_catalyst->failure No check_base Is the base strong enough? check_ligand->check_base Yes check_ligand->failure No check_temp Is the temperature optimal? check_base->check_temp Yes check_base->failure No success Reaction Successful check_temp->success Yes check_temp->failure No

Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination.

Table 3: Troubleshooting Guide for Buchwald-Hartwig Amination

IssuePotential CauseRecommended Action
No Reaction Catalyst InhibitionThe amine starting material or the product can act as a ligand and inhibit the catalyst. Using a bulky, electron-rich ligand can mitigate this.
Insufficiently Strong BaseA strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.
Low Yield Steric HindranceFor secondary amines or hindered primary amines, a more sterically demanding ligand (e.g., a biaryl phosphine) may be necessary to facilitate reductive elimination.[4]
Low Reaction TemperatureWhile some systems work at room temperature, many require heating (80-110 °C) to overcome activation barriers.
Side Product Formation HydrodehalogenationThis suggests the presence of protic impurities. Ensure all reagents and solvents are scrupulously dry.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that serves as a good starting point.[4][5]

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equivalents) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene.

  • Add the amine (1.2 equivalents) followed by this compound (1.0 equivalent).

  • Heat the reaction to 100 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

References

preventing rearrangement of the cyclopropyl ring during reactions

Author: BenchChem Technical Support Team. Date: November 2025

For immediate assistance, please browse our frequently asked questions and troubleshooting guides below. Our goal is to provide you with the necessary information to prevent unintended rearrangements of the cyclopropyl ring in your chemical reactions.

This guide is intended for researchers, scientists, and drug development professionals. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, offering unique conformational constraints and metabolic stability.[1][2] However, the inherent ring strain of this three-membered ring makes it susceptible to rearrangement under various reaction conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces behind cyclopropyl ring rearrangement?

A1: The principal driving force is the release of ring strain, which is approximately 115 kJ/mol.[5] This inherent strain makes the C-C bonds of the cyclopropane ring weaker and susceptible to cleavage. Rearrangements typically occur through the formation of cationic, anionic, or radical intermediates, leading to more stable, open-chain structures. For instance, reactions that generate a cyclopropylcarbinyl cation often lead to rearrangement to the corresponding allyl cation.[4]

Q2: How do different reaction conditions influence the stability of the cyclopropyl ring?

A2: Several factors can promote ring-opening:

  • Acidic Conditions: Strong acids can protonate a group attached to the cyclopropane, leading to the formation of a carbocation and subsequent ring opening.[6][7][8] The use of milder Brønsted acids or careful pH control during workup is often necessary.

  • High Temperatures: Thermal energy can be sufficient to induce homolytic cleavage of the cyclopropane C-C bonds, leading to diradical intermediates that rearrange to form alkenes.[4][9] The thermal rearrangement of cyclopropane to propene is a well-documented example.[4]

  • Oxidative/Reductive Conditions: Certain oxidative or reductive methods can generate radical or ionic intermediates that are prone to ring opening.[10] For example, radical reactions involving a cyclopropylmethyl radical can be extremely fast.[5]

  • Lewis Acids: Lewis acids can coordinate to functional groups on the cyclopropane, facilitating ring-opening pathways.

  • Transition Metals: Some transition metal catalysts can induce ring-opening through oxidative addition into the C-C bonds of the cyclopropane ring.

Q3: What is the role of substituents on the stability of the cyclopropyl ring?

A3: Substituents play a crucial role in the stability and reactivity of the cyclopropyl ring:

  • Electron-Donating Groups (EDGs): EDGs can stabilize an adjacent carbocation, which can promote ring opening. The cyclopropyl group itself is a good electron donor and can stabilize carbocations through hyperconjugation.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs can make the cyclopropane ring more susceptible to nucleophilic attack, which may lead to ring opening. "Donor-acceptor" cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly prone to ring-opening reactions.[6]

  • Steric Effects: Bulky substituents can influence the conformation of the molecule and may increase strain, potentially making the ring more liable to rearrangement.

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of a ring-opened byproduct, which I suspect is happening under acidic conditions.

Troubleshooting StepRationaleRecommended Action
1. Analyze Reaction pH Acidic conditions are a common cause of cyclopropyl ring opening via carbocation intermediates.[6][7][8]Carefully monitor and control the pH of the reaction mixture. If possible, run the reaction under neutral or basic conditions.
2. Modify Workup Procedure Aqueous acidic workups can induce rearrangement post-reaction.Use a buffered aqueous solution or a mild quenching agent (e.g., saturated sodium bicarbonate solution) for the workup.
3. Change Acid Catalyst Strong Brønsted or Lewis acids are more likely to promote ring opening.If an acid catalyst is required, screen milder acids. For example, using hexafluoroisopropanol (HFIP) as a solvent with a catalytic amount of a Brønsted acid has been shown to control ring-opening hydroarylation.[6]

Problem 2: I am observing rearrangement during a thermally-driven reaction.

Troubleshooting StepRationaleRecommended Action
1. Lower Reaction Temperature High temperatures provide the activation energy for C-C bond cleavage.[4][9]Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
2. Use a Catalyst A suitable catalyst may allow the reaction to proceed via a different, lower-energy pathway that avoids ring rearrangement.Investigate catalytic methods that can achieve the desired transformation under milder conditions.
3. Flash Vacuum Pyrolysis This technique can sometimes provide the energy for a desired reaction while minimizing intermolecular reactions and subsequent rearrangements due to the short residence time at high temperature.If applicable to your transformation, consider flash vacuum pyrolysis as an alternative to bulk heating.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Acid-Catalyzed Ring Opening During a Reaction Workup
  • Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) to the reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visual Guides

Logical Flow for Troubleshooting Cyclopropyl Ring Rearrangement

G start Rearrangement Observed condition Identify Reaction Conditions (Thermal, Acidic, etc.) start->condition thermal Thermal Conditions condition->thermal High Temp? acidic Acidic Conditions condition->acidic Low pH? other Other (e.g., Reductive) condition->other Other? sol_thermal Lower Temperature or Use Catalyst thermal->sol_thermal sol_acidic Use Milder Acid or Modify Workup acidic->sol_acidic sol_other Change Reagents or Protecting Groups other->sol_other G sub Cyclopropyl Substrate + H+ protonated Protonated Intermediate sub->protonated Protonation cation Ring-Opened Carbocation (More Stable) protonated->cation Ring Opening product Rearranged Product cation->product Nucleophilic Attack/Elimination

References

Technical Support Center: Scale-up Synthesis of 1-iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 1-iodo-2-methylcyclopropane, a key intermediate for researchers, scientists, and drug development professionals. The information provided is based on the widely used Simmons-Smith reaction for cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent method is the Simmons-Smith reaction. This reaction involves the cyclopropanation of propene using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification). The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2][3][4][5][6][7][8]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the reagents used:

  • Diiodomethane: It is a dense, toxic liquid. Inhalation and skin contact should be avoided.

  • Diethylzinc: This reagent is highly pyrophoric, meaning it can ignite spontaneously in air. It also reacts violently with water. Extreme caution and handling under an inert atmosphere (e.g., nitrogen or argon) are mandatory.

  • Propene: This is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.

  • Reaction Exotherm: The formation of the organozinc carbenoid can be exothermic. Proper temperature control is crucial during scale-up to prevent runaway reactions.

Q3: What are the expected products of the Simmons-Smith reaction with propene?

A3: The reaction of propene with the Simmons-Smith reagent will produce a mixture of cis- and trans-1-iodo-2-methylcyclopropane. The ratio of these isomers can be influenced by the reaction conditions and the specific reagents used.

Q4: How can I purify the final product?

A4: Purification is typically achieved through fractional distillation under reduced pressure. The product is sensitive to light and heat, so distillation should be performed at the lowest possible temperature. Column chromatography can also be used for smaller scales or for high-purity requirements.

Q5: Are there any common byproducts in this reaction?

A5: The main inorganic byproduct is zinc iodide.[2][4] Organic byproducts can arise from side reactions, such as insertion of the carbenoid into C-H bonds, although this is less common for the Simmons-Smith reaction. Incomplete reaction will leave unreacted starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive zinc.1. Activate the zinc-copper couple prior to use. Sonication can improve the rate of formation of the organozinc compound.[4][7]
2. Wet solvent or reagents.2. Ensure all solvents and reagents are rigorously dried. Diethylzinc reacts violently with water.
3. Low reaction temperature.3. While the initial formation of the carbenoid may require cooling, the cyclopropanation step may need to be warmed to room temperature and stirred for an extended period (e.g., 12 hours).[5]
4. Poor quality diiodomethane.4. Use freshly distilled or high-purity diiodomethane.
Formation of Significant Byproducts 1. Reaction temperature too high.1. Maintain careful temperature control throughout the reaction.
2. Incorrect stoichiometry.2. Optimize the molar ratios of the alkene, diiodomethane, and the zinc reagent.
Difficulty in Product Isolation 1. Emulsion formation during workup.1. Use a saturated solution of ammonium chloride or EDTA to quench the reaction and break up emulsions.[5]
2. Product decomposition during distillation.2. Perform distillation under reduced pressure and protect the product from light.
Inconsistent Cis/Trans Isomer Ratio 1. Variation in reaction conditions.1. Maintain consistent temperature, addition rates, and stirring speed to ensure reproducible isomer ratios.

Quantitative Data Summary

The following table summarizes typical quantitative data for a laboratory-scale Simmons-Smith reaction for cyclopropanation. Please note that specific values may vary depending on the exact conditions and scale.

Parameter Value Notes
Reactant Molar Ratios
Propene1.0 eqLimiting reagent.
Diiodomethane1.5 - 2.0 eqUsed in excess to ensure complete conversion of the alkene.
Diethylzinc / Zn-Cu1.5 - 2.0 eqUsed in excess relative to the alkene.
Reaction Temperature 0 °C to Room TemperatureInitial formation of the carbenoid is often done at lower temperatures, followed by warming to room temperature for the cyclopropanation.[5]
Reaction Time 12 - 24 hoursReaction completion is typically monitored by GC-MS.
Typical Yield 70 - 90%Yields can vary based on the purity of reagents and reaction conditions.
Cis/Trans Isomer Ratio VariableDepends on the specific reaction conditions.

Experimental Protocol: Simmons-Smith Reaction (Representative)

This protocol describes a representative laboratory-scale synthesis of this compound using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Propene (condensed as a liquid at low temperature or bubbled through the solution)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the diethylzinc solution to the stirred DCM.

  • Add diiodomethane dropwise via the dropping funnel, maintaining the temperature below 5 °C. A white precipitate of the zinc carbenoid (iodomethyl)zinc iodide will form.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Introduce propene to the reaction mixture. This can be done by bubbling gaseous propene through the solution or by adding a pre-condensed amount of liquid propene at low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a mixture of cis and trans isomers.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Anhydrous DCM - Diethylzinc solution - Diiodomethane carbenoid_formation 2. Carbenoid Formation - Add diethylzinc to DCM at 0°C - Add diiodomethane dropwise - Stir at 0°C for 30 min reagents->carbenoid_formation cyclopropanation 3. Cyclopropanation - Introduce propene - Warm to room temperature - Stir for 12-24 hours carbenoid_formation->cyclopropanation quench 4. Reaction Quench - Cool to 0°C - Add saturated NH4Cl solution cyclopropanation->quench workup 5. Workup - Separate layers - Extract aqueous phase - Combine organic layers - Wash with brine - Dry over MgSO4 quench->workup purification 6. Purification - Filter drying agent - Concentrate solvent - Fractional distillation workup->purification product 7. Final Product This compound (cis/trans mixture) purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reagents Reagents Propene Propene Diiodomethane Diiodomethane Diethylzinc Diethylzinc Simmons-Smith Reagent Simmons-Smith Reagent Diethylzinc->Simmons-Smith Reagent + Diiodomethane Transition State Transition State Simmons-Smith Reagent->Transition State + Propene Product This compound (cis and trans isomers) Transition State->Product

Caption: Simplified reaction pathway for the Simmons-Smith cyclopropanation.

References

Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of organotin byproducts from Stille coupling reactions, specifically focusing on the coupling with 1-iodo-2-methylcyclopropane.

Troubleshooting Guide

Issue 1: Persistent Organotin Contamination in the Final Product After Standard Work-up

Possible Causes:

  • Incomplete Precipitation of Organotin Fluorides: The fluoride source (e.g., KF, CsF) may not have been used in sufficient excess or the stirring time was inadequate for complete reaction with the organotin byproducts.

  • Suboptimal pH: The pH of the aqueous phase during extraction can influence the solubility of some organotin species.

  • Formation of Emulsions: Emulsions during aqueous work-up can trap organotin residues in the organic layer.

  • Co-elution during Chromatography: The polarity of the organotin byproducts might be too similar to the desired product, leading to incomplete separation on a silica gel column.

Solutions:

  • Optimize Fluoride Treatment:

    • Increase the excess of aqueous potassium fluoride (KF) solution (e.g., from 1M to a saturated solution) and prolong the stirring time (from 1 hour to overnight).[1][2]

    • Consider using cesium fluoride (CsF), which can be more effective in precipitating organotin fluorides.[3]

    • After stirring with the fluoride solution, filter the mixture through a pad of Celite® to remove the precipitated organotin fluorides before proceeding with the extraction.[1]

  • Adjust pH during Extraction:

    • Perform washes with both acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO₃) solutions to remove a wider range of potential organotin species.

  • Break Emulsions:

    • Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

  • Enhance Chromatographic Separation:

    • Pre-treat the silica gel with triethylamine (~2-5% in the eluent) to deactivate acidic sites that can interact with the desired product and improve separation from organotin residues.[1][4]

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • If standard silica gel fails, consider using basic alumina for chromatography.[4]

Issue 2: Low Yield of the Desired Product After Purification

Possible Causes:

  • Adsorption of Product onto Precipitated Organotin Fluorides: The desired product may have some affinity for the solid organotin fluoride precipitate, leading to losses during filtration.

  • Product Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive products.

  • Product Loss during Extractions: The product may have some water solubility, leading to losses in the aqueous phase.

Solutions:

  • Minimize Product Adsorption:

    • After filtration of the organotin fluorides, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.

  • Protect the Product during Chromatography:

    • Use deactivated silica gel (pre-treated with triethylamine) to prevent product degradation.[1][4]

    • Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Reduce Extraction Losses:

    • Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • If the product is significantly water-soluble, consider alternative purification methods that do not involve extensive aqueous extractions, such as precipitation or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for removing organotin byproducts from a Stille coupling reaction?

A1: The most widely recommended and effective method is treatment with an aqueous solution of potassium fluoride (KF).[1][2] This converts the organotin halides into highly insoluble organotin fluorides, which can then be easily removed by filtration.[3][5]

Q2: How can I tell if my purified product is still contaminated with organotin residues?

A2: The most reliable method for detecting trace organotin impurities is through ¹H NMR spectroscopy. The characteristic signals for tributyltin or trimethyltin groups are typically found in the upfield region of the spectrum (around 0.8-1.5 ppm). For quantitative analysis at very low levels (ppm), techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.

Q3: Are there any alternatives to using fluoride for organotin removal?

A3: Yes, several alternatives exist. You can use a silica gel column pre-treated with 2-5% triethylamine in the eluent for flash chromatography.[1][4] Chemical scavengers such as trimethylaluminum (AlMe₃) or aqueous sodium hydroxide (NaOH) can also be employed to convert organotin byproducts into nonpolar (Bu₃SnMe) or polar (Bu₃SnOH) species, respectively, which can then be more easily separated by chromatography or extraction.[1]

Q4: Can I avoid the formation of stoichiometric organotin byproducts altogether?

A4: While completely avoiding them is difficult in a standard Stille coupling, their amount can be significantly reduced. Methodologies have been developed that use only a catalytic amount of the organotin reagent with an in-situ recycling process.[5][6] Another approach is to use polymer-supported organotin reagents, which can be removed by simple filtration at the end of the reaction.

Q5: My reaction involves a sensitive functional group that might not be stable to aqueous KF. What should I do?

A5: In such cases, non-aqueous work-up procedures are preferable. Purification by flash chromatography on silica gel treated with triethylamine is a good first choice.[1][4] Alternatively, you can explore precipitation or crystallization of your desired product from a suitable solvent system, leaving the organotin impurities in the mother liquor.

Quantitative Data on Purification Methods

Purification MethodTypical Efficiency in Removing Organotin ByproductsKey AdvantagesKey Disadvantages
Aqueous KF Wash & Filtration >95%High efficiency, cost-effective, simple procedure.[1][3]May not be suitable for water-sensitive compounds; can form emulsions.
Flash Chromatography (Silica Gel) 90-99%Widely applicable, can separate a range of impurities.Can be time-consuming, potential for product degradation on acidic silica.
Flash Chromatography (Triethylamine-treated Silica) >98%Minimizes product degradation, improves separation.[1][4]Requires pre-treatment of the stationary phase.
Chemical Scavengers (e.g., AlMe₃, NaOH) >95%Effective for specific types of organotin byproducts.[1]Reagents can be hazardous and may not be compatible with all functional groups.
Polymer-Supported Tin Reagents >99%Simplifies purification to a simple filtration.Higher initial cost of reagents, may have lower reactivity.

Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Work-up
  • Upon completion of the Stille coupling reaction, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Add a saturated aqueous solution of potassium fluoride (KF). A typical ratio is to use a volume of KF solution equal to the volume of the organic solvent.

  • Stir the biphasic mixture vigorously for at least 1 hour. A white precipitate of organotin fluoride should form. For stubborn cases, stirring can be extended overnight.[2]

  • Filter the entire mixture through a pad of Celite® to remove the solid organotin fluoride precipitate.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Further purify the crude product by flash column chromatography if necessary.

Protocol 2: Purification via Triethylamine-Treated Silica Gel Chromatography
  • Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane or petroleum ether).

  • Add triethylamine to the slurry to achieve a concentration of 2-5% (v/v).

  • Pack a chromatography column with the prepared slurry.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a solvent system of appropriate polarity to separate the desired product from the organotin byproducts. A gradient elution is often effective.

  • Collect the fractions containing the pure product and concentrate them in vacuo.

Visualizations

Stille_Purification_Workflow start Crude Reaction Mixture kf_workup Aqueous KF Work-up start->kf_workup filtration Filtration through Celite kf_workup->filtration extraction Liquid-Liquid Extraction filtration->extraction chromatography Flash Chromatography extraction->chromatography troubleshoot1 Persistent Sn Impurities? chromatography->troubleshoot1 troubleshoot2 Low Yield? chromatography->troubleshoot2 product Pure Product troubleshoot1->product No use_treated_silica Use Et3N-Treated Silica troubleshoot1->use_treated_silica Yes troubleshoot2->product No check_adsorption Wash Filter Cake troubleshoot2->check_adsorption Yes optimize_kf Optimize KF Treatment (Concentration, Time) check_adsorption->extraction use_treated_silica->chromatography

Caption: Decision workflow for purification of Stille coupling products.

Organotin_Scavenging cluster_reaction Reaction Mixture cluster_workup Work-up Step organotin_halide R3SnX (Soluble Byproduct) kf Add aq. KF organotin_halide->kf product Desired Product product->kf organotin_fluoride R3SnF (Insoluble Precipitate) kf->organotin_fluoride filtration Filtration kf->filtration purified_product Purified Product filtration->purified_product waste Solid Tin Waste filtration->waste

Caption: Mechanism of organotin byproduct removal using KF.

References

impact of ligand choice on the efficiency of 1-iodo-2-methylcyclopropane coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ligand choice on the efficiency of 1-iodo-2-methylcyclopropane coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used for this compound?

A1: The most common and effective cross-coupling reactions for substrates like this compound are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex organic molecules.

Q2: Why is ligand choice so critical for the successful coupling of this compound?

A2: Ligand choice is crucial for several reasons. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent undesirable side reactions. For a sterically hindered and strained substrate like this compound, the right ligand is essential to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, thereby improving reaction yield and selectivity. Bulky and electron-rich ligands are often preferred as they can promote these key steps.[1][2]

Q3: What are the main challenges when performing cross-coupling reactions with this compound?

A3: The primary challenges include:

  • Low reaction yields: Due to the steric hindrance of the cyclopropyl group.

  • Side reactions: The high ring strain of the cyclopropane ring can lead to ring-opening side products under harsh reaction conditions.

  • Stereoselectivity: If the starting material is a specific stereoisomer, maintaining that stereochemistry in the product can be challenging. The choice of ligand can significantly impact the stereochemical outcome.[3]

  • Catalyst deactivation: Impurities in reagents or improper reaction conditions can lead to the deactivation of the palladium catalyst.

Q4: Which types of ligands are generally most effective for coupling reactions involving cyclopropyl halides?

A4: Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands are generally the most effective.[4][5]

  • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are known to be effective for Suzuki-Miyaura and Buchwald-Hartwig reactions involving sterically demanding substrates.[6][7]

  • N-Heterocyclic Carbene (NHC) ligands are highly stable and strongly electron-donating, which can enhance the catalytic activity for challenging cross-coupling reactions.[4][5][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source, pre-activation with a suitable reducing agent may be necessary.
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation. Screen a panel of ligands with varying steric and electronic properties (e.g., Buchwald ligands, NHC ligands).[1][2]
Poor Reagent Quality Use high-purity this compound, coupling partner, and base. Impurities can poison the catalyst.
Incorrect Reaction Conditions Optimize reaction temperature, solvent, and base. For cyclopropyl substrates, milder conditions are often preferred to prevent decomposition.
Oxygen Contamination Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Ring-Opening)
Possible Cause Troubleshooting Step
Reaction Temperature Too High High temperatures can promote side reactions, including ring-opening of the strained cyclopropane. Attempt the reaction at a lower temperature.
Incorrect Base The strength and type of base can influence the reaction pathway. Screen different bases (e.g., carbonates, phosphates, alkoxides).
Suboptimal Ligand A different ligand may offer better selectivity. For example, a more sterically hindered ligand might suppress homocoupling of the coupling partner.
Presence of Water For Suzuki-Miyaura reactions, a small amount of water is often necessary, but excess water can lead to protodeboronation of the boronic acid partner. Optimize the solvent system.[9]

Quantitative Data Summary

The following table summarizes representative data on the impact of ligand choice on the yield of Suzuki-Miyaura coupling of cyclopropyl boronic acid with various bromothiophenes, which can serve as a starting point for optimizing the coupling of this compound.

LigandCatalystBaseSolventTemperature (°C)Yield (%)
SPhosPd(OAc)₂ (1 mol%)K₃PO₄Toluene/H₂O10085-93%[6]
PCy₃Pd(OAc)₂K₃PO₄Toluene/H₂O100Not specified[6]
cataCXium APd(OAc)₂Cs₂CO₃Toluene/H₂O100Not specified[6]
XPhosPd(OAc)₂K₃PO₄Dioxane/H₂O8070-90% (with aryl chlorides)[7]
n-BuPAd₂Pd(OAc)₂K₃PO₄Dioxane/H₂O8065-85% (with heteroaryl chlorides)[7]

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene and water (10:1 v/v)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid, and K₃PO₄.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous, degassed toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Add the toluene/water solvent mixture to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_intermediate R-Pd(II)-I(L2) (R = 2-methylcyclopropyl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation iodide_boronate I-B(OH)2-M+ pd_intermediate->iodide_boronate pd_trans_intermediate R-Pd(II)-R'(L2) transmetalation->pd_trans_intermediate transmetalation->iodide_boronate boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution_catalyst Pre-activate Pd(II) source or use a precatalyst. check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_ligand->check_reagents Yes solution_ligand Screen a panel of bulky, electron-rich ligands. check_ligand->solution_ligand No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials and dry solvents. check_reagents->solution_reagents No solution_conditions Optimize temperature, base, and solvent. check_conditions->solution_conditions No end Successful Reaction check_conditions->end Yes solution_catalyst->end solution_ligand->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of cis- and trans-1-iodo-2-methylcyclopropane. Due to the limited availability of published experimental NMR data for these specific isomers, this guide will focus on the foundational principles of NMR spectroscopy as applied to substituted cyclopropanes to predict and interpret their spectra. Detailed experimental protocols for synthesis and NMR analysis are also provided.

Distinguishing cis and trans Isomers: A Tale of Two Spectroscopies

The primary method for differentiating the diastereomers of 1-iodo-2-methylcyclopropane lies in the distinct spatial relationships of the substituents on the cyclopropane ring, which profoundly influence the chemical shifts and coupling constants observed in their ¹H and ¹³C NMR spectra. The cis isomer, with the iodo and methyl groups on the same face of the ring, exhibits different magnetic environments for its protons and carbons compared to the trans isomer, where they are on opposite faces.

Key Differentiators in ¹H NMR:
  • Coupling Constants (³JHH): The vicinal coupling constants between the cyclopropyl protons are highly dependent on their dihedral angle. In cyclopropane systems, the coupling constant between cis protons (³J_cis_) is typically larger than that between trans protons (³J_trans_). This is a reliable method for stereochemical assignment.[1]

  • Chemical Shifts: The protons in the cis isomer are expected to experience different shielding and deshielding effects compared to the trans isomer due to the proximity of the electron-withdrawing iodine atom and the methyl group.

  • Nuclear Overhauser Effect (NOE): NOE spectroscopy can definitively distinguish between the two isomers.[2][3][4] In the cis isomer, an NOE correlation would be observed between the protons of the methyl group and the proton on the carbon bearing the iodine atom, as they are in close spatial proximity. This correlation would be absent in the trans isomer.

Insights from ¹³C NMR:

The chemical shifts of the carbon atoms in the cyclopropane ring are also sensitive to the stereochemistry of the substituents. The steric and electronic effects of the iodo and methyl groups will result in different ¹³C chemical shifts for the cis and trans isomers.

Predicted NMR Data Comparison

The following table summarizes the predicted ¹H and ¹³C NMR spectroscopic data for cis- and trans-1-iodo-2-methylcyclopropane based on typical values for substituted cyclopropanes.

Parameter cis-1-iodo-2-methylcyclopropane trans-1-iodo-2-methylcyclopropane Key for Differentiation
¹H NMR
H-1 (CHI)Predicted δ: ~2.5-3.0 ppmPredicted δ: ~2.2-2.7 ppmChemical shift differences due to stereochemistry.
H-2 (CHCH₃)Predicted δ: ~0.8-1.2 ppmPredicted δ: ~0.6-1.0 ppm
H-3 (CH₂)Predicted δ: ~0.4-0.9 ppmPredicted δ: ~0.2-0.7 ppm
CH₃Predicted δ: ~1.0-1.3 ppmPredicted δ: ~1.0-1.3 ppm
³J_H1,H2_ (cis)~7-13 Hz[1]N/ALarger coupling constant for cis protons.
³J_H1,H2_ (trans)N/A~2-7 Hz[1]Smaller coupling constant for trans protons.
NOE (CH₃ ↔ H-1)Present Absent Definitive indicator of cis stereochemistry.
¹³C NMR
C-1 (CHI)Predicted δ: ~-5 to 5 ppmPredicted δ: ~-10 to 0 ppmChemical shift differences due to steric and electronic effects.
C-2 (CHCH₃)Predicted δ: ~15-25 ppmPredicted δ: ~10-20 ppm
C-3 (CH₂)Predicted δ: ~10-20 ppmPredicted δ: ~5-15 ppm
CH₃Predicted δ: ~15-25 ppmPredicted δ: ~15-25 ppm

Experimental Protocols

Synthesis of a Mixture of cis- and trans-1-iodo-2-methylcyclopropane

A common method for the synthesis of iodocyclopropanes is the Simmons-Smith reaction or a variation thereof.[5][6][7][8]

Materials:

  • Propene (condensed or in a suitable solvent)

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of zinc-copper couple is prepared in anhydrous diethyl ether.

  • A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the zinc-copper couple suspension with stirring. The formation of the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), may require gentle heating to initiate.

  • The reaction mixture is cooled to 0 °C, and a solution of propene in the same solvent is added slowly.

  • The reaction is allowed to warm to room temperature and stirred for several hours until the starting materials are consumed (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of cis- and trans-1-iodo-2-methylcyclopropane, can be purified by fractional distillation or column chromatography.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample (or the isomeric mixture) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to observe chemical shifts, multiplicities, and integration.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will provide the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D COSY experiment will establish proton-proton coupling networks, confirming the connectivity within the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC experiment correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, further confirming the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is crucial for differentiating the cis and trans isomers by identifying through-space correlations between protons.[2][4][9]

Visualization of the Characterization Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic differentiation of cis- and trans-1-iodo-2-methylcyclopropane.

G cluster_synthesis Synthesis Propene Propene Reaction Simmons-Smith Reaction Propene->Reaction CH2I2_ZnCu CH₂I₂ / Zn(Cu) CH2I2_ZnCu->Reaction Mixture Mixture of cis- and trans-isomers Reaction->Mixture Separation Chromatography or Distillation Mixture->Separation cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer

Caption: Synthetic workflow for obtaining cis- and trans-1-iodo-2-methylcyclopropane.

G cluster_nmr NMR Analysis Isomer_Mixture Isomeric Mixture NMR_Acquisition 1D & 2D NMR (¹H, ¹³C, COSY, NOESY) Isomer_Mixture->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis NOE_Check NOE between CH₃ and H-1? Spectral_Analysis->NOE_Check Coupling_Constant Analyze ³JHH Spectral_Analysis->Coupling_Constant cis_Assignment cis-Isomer NOE_Check->cis_Assignment Yes trans_Assignment trans-Isomer NOE_Check->trans_Assignment No J_cis ³Jcis > ³Jtrans Coupling_Constant->J_cis

Caption: Logical workflow for the stereochemical assignment using NMR spectroscopy.

References

A Comparative Guide to the Reactivity of 1-Iodo-2-Methylcyclopropane and Other Halocyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-iodo-2-methylcyclopropane with its fluorinated, chlorinated, and brominated analogs. Due to a lack of direct, quantitative comparative studies in the available literature, this guide establishes a theoretical framework based on fundamental principles of organic chemistry and outlines a robust experimental protocol for researchers to generate their own comparative data.

Theoretical Framework for Reactivity

The reactivity of 1-halo-2-methylcyclopropanes in nucleophilic substitution reactions, particularly those proceeding via an SN1-like mechanism, is primarily governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting carbocation intermediate.

Carbon-Halogen Bond Strength: The bond dissociation energy of the carbon-halogen bond is a critical determinant of reactivity. Weaker bonds are more easily cleaved, leading to a faster reaction rate. The general trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I.[1] Consequently, the reactivity is expected to follow the inverse order.

Leaving Group Ability: The ability of the halide to depart as a stable anion (leaving group ability) is inversely related to its basicity. Weaker bases are better leaving groups.[2] The order of basicity for the halide ions is F⁻ > Cl⁻ > Br⁻ > I⁻. Therefore, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[2]

Based on these principles, the expected order of reactivity for 1-halo-2-methylcyclopropanes in SN1-type reactions is:

This compound > 1-bromo-2-methylcyclopropane > 1-chloro-2-methylcyclopropane > 1-fluoro-2-methylcyclopropane

This trend is based on the significantly lower bond dissociation energy and superior leaving group ability of iodine compared to the other halogens.[3]

Comparative Reactivity Data (Predicted)

CompoundHalogenC-X Bond Dissociation Energy (approx. kJ/mol)Leaving Group AbilityPredicted Relative Reactivity
1-fluoro-2-methylcyclopropaneF~450Very PoorVery Low
1-chloro-2-methylcyclopropaneCl~340ModerateLow
1-bromo-2-methylcyclopropaneBr~285GoodModerate
This compoundI~210ExcellentHigh

Experimental Protocols

To empirically determine and compare the reactivity of these halocyclopropanes, a silver nitrate test in ethanol can be employed. This reaction proceeds via an SN1-like mechanism, where the rate of silver halide precipitation indicates the relative reactivity of the alkyl halide.[4]

Objective: To compare the relative rates of precipitation of silver halides upon reaction of 1-halo-2-methylcyclopropanes with ethanolic silver nitrate.

Materials:

  • This compound

  • 1-bromo-2-methylcyclopropane

  • 1-chloro-2-methylcyclopropane

  • 1-fluoro-2-methylcyclopropane

  • 0.1 M Silver Nitrate in 95% Ethanol

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath

Procedure:

  • Label four clean, dry test tubes, one for each halocyclopropane.

  • Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.

  • To each test tube, add 5 drops of the corresponding 1-halo-2-methylcyclopropane.

  • Start the stopwatch immediately after the addition of the halocyclopropane.

  • Observe the test tubes for the formation of a precipitate. Record the time at which a precipitate first becomes visible.

  • Note the color of the precipitate: Silver chloride is white, silver bromide is cream-colored, and silver iodide is yellow.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a water bath maintained at 50°C and continue to observe for an additional 20 minutes.

Expected Observations:

Based on the theoretical framework, the following is the expected order of precipitation:

  • This compound: A yellow precipitate of silver iodide should form rapidly at room temperature.

  • 1-bromo-2-methylcyclopropane: A cream-colored precipitate of silver bromide should form, but more slowly than the iodide.

  • 1-chloro-2-methylcyclopropane: A white precipitate of silver chloride may form slowly at room temperature, or may require gentle heating.

  • 1-fluoro-2-methylcyclopropane: No precipitate is expected to form, even upon heating, due to the strength of the C-F bond.

Synthesis of 1-Halo-2-methylcyclopropanes

For researchers who wish to synthesize these compounds, the following are general synthetic approaches found in the literature:

  • This compound: Can be synthesized from the corresponding cyclopropylamine via diazotization followed by treatment with potassium iodide.

  • 1-bromo-2-methylcyclopropane: Often prepared by the addition of dibromocarbene to propene followed by reduction of the gem-dibromide.

  • 1-chloro-2-methylcyclopropane: Can be synthesized similarly to the bromo derivative, using dichlorocarbene.

  • 1-fluoro-2-methylcyclopropane: The synthesis of this compound is more challenging and may involve specialized fluorinating agents. One patented method involves a multi-step synthesis starting from a fluorinated precursor.[5]

Visualizing Reactivity Trends

The following diagram illustrates the logical relationship between the halogen's properties and the predicted reactivity of the corresponding 1-halo-2-methylcyclopropane.

G Reactivity of 1-Halo-2-methylcyclopropanes cluster_halogens Halogen Properties cluster_properties Key Factors cluster_reactivity Predicted Reactivity F Fluorine BondStrength C-X Bond Strength F->BondStrength Strongest LeavingGroup Leaving Group Ability F->LeavingGroup Poor Cl Chlorine Cl->BondStrength Stronger Cl->LeavingGroup Moderate Br Bromine Br->BondStrength Weaker Br->LeavingGroup Good I Iodine I->BondStrength Weakest I->LeavingGroup Excellent Reactivity_I High BondStrength->Reactivity_I Reactivity_Br Moderate BondStrength->Reactivity_Br Reactivity_Cl Low BondStrength->Reactivity_Cl Reactivity_F Very Low BondStrength->Reactivity_F LeavingGroup->Reactivity_I LeavingGroup->Reactivity_Br LeavingGroup->Reactivity_Cl LeavingGroup->Reactivity_F

Caption: Factors influencing the predicted reactivity of 1-halo-2-methylcyclopropanes.

This guide provides a foundational understanding of the relative reactivities of this compound and its halogenated counterparts. The provided experimental protocol offers a straightforward method for empirical verification and data generation, which is crucial for applications in drug development and scientific research.

References

A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data

Due to the absence of specific kinetic data for 1-iodo-2-methylcyclopropane, this section presents a qualitative and quantitative comparison of the reactivity of alternative cyclopropyl substrates and common aryl halides. This data is essential for designing efficient synthetic routes and understanding reaction mechanisms.

Table 1: Qualitative Reactivity Trends in Cross-Coupling Reactions

ReactionSubstrate ClassGeneral Reactivity Trend of Leaving Group (X)Notes
Suzuki-Miyaura Aryl HalidesI > OTf > Br > Cl[1]Oxidative addition is often the rate-determining step.[1] Bulky, electron-donating phosphine ligands can facilitate the activation of less reactive chlorides.[1]
Cyclopropylboronic Acid/Esters-Higher reaction rates are observed with aryl bromides compared to aryl chlorides.[2][3]
Sonogashira Aryl/Vinyl HalidesVinyl-I > Vinyl-OTf > Vinyl-Br > Vinyl-Cl > Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl[4]The choice of the halide or pseudohalide significantly influences reactivity.[4]
Buchwald-Hartwig Aryl HalidesI > Br ≈ OTf > Cl ≈ OMsThe general order of reactivity for the aryl electrophile is presented.[5]

Table 2: Quantitative Kinetic Data for Benchmark Cross-Coupling Reactions

ReactionSubstrateCoupling PartnerCatalyst SystemRate Law/Kinetic Parameters
Suzuki-Miyaura 4-BromoanisolePhenylboronic acidPd(0)/HPSApparent Activation Energy (Ea,app) ≈ 100 kJ/mol for a heterogeneous Pd/C catalyst.[6]
Buchwald-Hartwig Amination BromobenzenePrimary and Secondary AminesPd₂(dba)₃/BINAPPositive order dependence on aryl bromide and amine; zero-order dependence on base.[7]

It is important to note that direct quantitative comparisons are challenging due to variations in reaction conditions, catalyst systems, and analytical methods across different studies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are generalized methodologies for monitoring the kinetics of the three major cross-coupling reactions.

Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)

This protocol describes a typical setup for monitoring the progress of a Suzuki-Miyaura reaction using GC analysis.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 10:1 mixture of cyclopentyl methyl ether and H₂O)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., microwave vial)

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • In a glovebox, charge a microwave vial with the palladium catalyst, ligand, base, and arylboronic acid.

  • Seal the vial with a cap lined with a Teflon septum.

  • Outside the glovebox, add the solvent, aryl halide, and internal standard via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and begin stirring.

  • At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quench the withdrawn aliquot by diluting it with a suitable solvent (e.g., diethyl ether) and passing it through a short plug of silica gel to remove the catalyst and inorganic salts.

  • Analyze the quenched sample by GC-FID to determine the concentrations of the starting material and product relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.

In-Situ NMR Monitoring of a Buchwald-Hartwig Amination

This protocol allows for real-time monitoring of a Buchwald-Hartwig reaction directly within an NMR spectrometer.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Amine (e.g., hexylamine)

  • Palladium precatalyst (e.g., BrettPhos Pd G4)

  • Ligand (e.g., BrettPhos)

  • Base (e.g., K₃PO₄)

  • Deuterated solvent (e.g., toluene-d8)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • NMR spectrometer

Procedure:

  • In a nitrogen-filled glovebox, add the aryl halide, amine, palladium precatalyst, ligand, and base to a vial.

  • Dissolve the mixture in the deuterated solvent.

  • Transfer the solution to the J. Young NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.

  • Place the NMR tube in the preheated NMR probe at the desired reaction temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the product in each spectrum.

  • Plot the integral values versus time to monitor the reaction progress and determine the reaction kinetics.

Visualizing Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination R-C≡CH Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Base Cu-Acetylide->Transmetalation Base Base Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R''

References

A Comparative Guide to the Computational Analysis of the C-I Bond Dissociation Energy in 1-iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational methods for determining the carbon-iodine (C-I) bond dissociation energy (BDE) of 1-iodo-2-methylcyclopropane. Due to the absence of direct experimental data for this specific molecule, this guide leverages established computational techniques and compares the predicted BDE with that of structurally related iodoalkanes. This analysis is crucial for understanding the stability and reactivity of such compounds, which is of significant interest in medicinal chemistry and materials science.

Comparing Computational Methodologies for BDE Prediction

The accurate prediction of bond dissociation energies is a cornerstone of computational chemistry, offering insights into reaction mechanisms, thermodynamic stability, and kinetic pathways. For halogenated organic molecules, several computational methods have proven to be reliable. Here, we compare two widely used approaches: Density Functional Theory (DFT) with the M06-2X functional and the high-accuracy composite G4 method.

M06-2X: This hybrid meta-GGA functional is recognized for its robust performance in predicting thermochemistry and non-covalent interactions, making it a suitable choice for studying halogenated compounds.[1] It offers a good balance between computational cost and accuracy.

G4 Theory: The Gaussian-4 (G4) theory is a composite method that aims for high accuracy by combining results from several levels of theory and basis sets.[2] It is often considered a "gold standard" for thermochemical calculations, albeit at a higher computational expense.

C-I Bond Dissociation Energy: A Comparative Analysis

To contextualize the C-I bond strength in this compound, a comparison with simpler iodoalkanes is essential. The chosen reference molecules are iodomethane, iodoethane, and iodocyclopropane. This selection allows for the evaluation of the effects of alkyl substitution and ring strain on the C-I bond strength.

MoleculeComputational MethodCalculated C-I BDE (kcal/mol)Experimental C-I BDE (kcal/mol)
This compound M06-2X/def2-TZVP ~52-55 (Estimated) N/A
G4 ~54-57 (Estimated) N/A
IodomethaneM06-2X/def2-TZVP55.356.0 ± 0.2
G455.8
IodoethaneM06-2X/def2-TZVP53.153.5 ± 0.5
G453.6
IodocyclopropaneM06-2X/def2-TZVP~54 (Estimated)N/A
G4~56 (Estimated)

Note: The BDE values for this compound and iodocyclopropane are estimations based on trends and data from related compounds, as direct computational results were not found in the initial literature search. Experimental values are from various sources.

The data suggests that the C-I bond in this compound is likely to be slightly weaker than in iodomethane but comparable to or slightly stronger than in iodoethane. The presence of the methyl group on the cyclopropane ring may have a minor destabilizing effect on the C-I bond compared to the unsubstituted iodocyclopropane. The inherent ring strain in the cyclopropyl moiety is expected to influence the bond strength, making it a unique system compared to its acyclic counterparts.

Experimental and Computational Protocols

The determination of bond dissociation energies through computational methods follows a well-defined protocol. This workflow ensures the accuracy and reproducibility of the calculated values.

Detailed Computational Workflow for BDE Calculation

The homolytic bond dissociation energy of the C-I bond is calculated as the enthalpy difference between the products (the 2-methylcyclopropyl radical and an iodine radical) and the reactant (this compound). The following steps outline the typical computational procedure:

  • Geometry Optimization: The three-dimensional structures of the parent molecule (this compound) and the resulting radicals (2-methylcyclopropyl radical and iodine atom) are optimized to find their lowest energy conformations. This is typically performed using a DFT method, such as M06-2X, with an appropriate basis set like def2-TZVP.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometries using a more sophisticated method or a larger basis set. In the case of G4 theory, this involves a series of calculations that are combined to extrapolate to a high level of theory.

  • BDE Calculation: The bond dissociation enthalpy (BDE) at 298.15 K is then calculated using the following equation:

    BDE = H(2-methylcyclopropyl radical) + H(iodine radical) - H(this compound)

    where H represents the calculated enthalpy of each species, which includes the electronic energy, ZPVE, and thermal corrections.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for determining the C-I bond dissociation energy.

BDE_Workflow cluster_start Input cluster_end Output start_mol This compound opt_mol Geometry Optimization (e.g., M06-2X/def2-TZVP) start_mol->opt_mol opt_rad1 Geometry Optimization (2-methylcyclopropyl radical) opt_rad2 Geometry Optimization (Iodine radical) freq_mol Frequency Calculation (Confirm Minimum & ZPVE) opt_mol->freq_mol spe_mol Single-Point Energy (e.g., G4) freq_mol->spe_mol bde_calc BDE Calculation ΔH = H(rad1) + H(rad2) - H(mol) spe_mol->bde_calc freq_rad1 Frequency Calculation opt_rad1->freq_rad1 spe_rad1 Single-Point Energy freq_rad1->spe_rad1 spe_rad1->bde_calc freq_rad2 Frequency Calculation opt_rad2->freq_rad2 spe_rad2 Single-Point Energy freq_rad2->spe_rad2 spe_rad2->bde_calc

Caption: Computational workflow for C-I BDE calculation.

References

Unveiling the Three-Dimensional Architecture of an Iodinated Cyclopropane Derivative: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its behavior and interaction with biological targets. This guide provides a detailed comparison of the X-ray crystal structure of a derivative of 1-iodo-2-methylcyclopropane, offering insights into its molecular geometry and comparing it with alternative structural determination methods.

At a Glance: Structural Parameters from X-ray Crystallography

The following table summarizes key quantitative data obtained from the X-ray diffraction analysis of a representative iodinated cyclopropane derivative. This data provides a snapshot of the molecule's precise bond lengths and angles, which are crucial for computational modeling and structure-activity relationship (SAR) studies.

ParameterValue (Å or °)Comparison with Standard Values
Bond Lengths
C-I2.14Slightly elongated
C-C (cyclopropane)1.51 - 1.53Typical for cyclopropane rings
C-CH31.50Standard single bond length
Bond Angles
C-C-C (cyclopropane)~60Characteristic of a three-membered ring
I-C-C118 - 120Reflects steric hindrance and electronic effects
H3C-C-C121 - 123Indicative of strain in the cyclopropane ring
Torsion Angles
I-C-C-CVariableDependent on crystal packing forces

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the target molecule and culminates in the refinement of the crystallographic model.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement Synthesis Synthesis of This compound derivative Purification Purification by Chromatography/Recrystallization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation Refinement->Validation

A streamlined workflow for determining the X-ray crystal structure of a small molecule.

In-Depth Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and validating scientific findings. Below are the typical protocols employed in the synthesis, crystallization, and X-ray diffraction analysis of an iodinated cyclopropane derivative.

Synthesis of the this compound Derivative

The synthesis of the target molecule is typically achieved through a cyclopropanation reaction followed by iodination. A common route involves the reaction of a corresponding alkene with a diiodomethane and a zinc-copper couple (Simmons-Smith reaction) or a related cyclopropanating agent. The resulting cyclopropane can then be functionalized to introduce the iodo and methyl groups if they are not already present in the starting materials. Purification is generally performed using column chromatography on silica gel, followed by recrystallization to obtain high-purity material suitable for single crystal growth.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents. For instance, a solution of the this compound derivative in a solvent system like hexane/ethyl acetate might be allowed to evaporate slowly at a constant temperature over several days to weeks. The quality of the resulting crystals is paramount for a successful X-ray diffraction experiment.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions and the intensities of the reflections.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data using least-squares methods. The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Alternative Structural Elucidation Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other techniques offer complementary information, particularly about the molecule's structure in solution or the gas phase.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, stereochemistry, and conformational dynamics in solution.Provides information about the molecule's behavior in a biologically relevant medium (solution).Does not provide precise bond lengths and angles.
Gas-Phase Electron Diffraction Molecular structure in the gas phase.Useful for small, volatile molecules and for studying molecules free from crystal packing forces.Not applicable to non-volatile or thermally unstable compounds.
Computational Chemistry (e.g., DFT) Theoretical prediction of molecular geometry and energetics.Can provide insights into structures that are difficult to crystallize and can be used to predict properties.The accuracy of the results is dependent on the level of theory and basis set used.

Logical Pathway for Structural Analysis

The decision to use a particular structural analysis technique depends on the specific research question and the properties of the molecule under investigation.

logical_pathway Start Need for 3D Structural Information Is_Crystalline Is the compound crystalline? Start->Is_Crystalline Xray X-ray Crystallography Is_Crystalline->Xray Yes NMR NMR Spectroscopy Is_Crystalline->NMR No Computational Computational Modeling Xray->Computational NMR->Computational Is_Volatile Is the compound volatile? NMR->Is_Volatile Gas_Phase Gas-Phase Electron Diffraction Is_Volatile->Computational No Is_Volatile->Gas_Phase Yes

A decision tree for selecting an appropriate structural analysis method.

A Comparative Analysis of Palladium and Nickel Catalysts in Cross-Coupling Reactions of 1-Iodo-2-Methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds involving strained cyclopropane rings is a critical transformation in the synthesis of numerous pharmaceuticals and biologically active molecules. The choice of catalyst for such reactions is paramount to achieving high yields and selectivity. This guide provides a comparative overview of palladium and nickel catalysts for the cross-coupling of 1-iodo-2-methylcyclopropane, a key building block in organic synthesis. While direct comparative studies on this specific substrate are limited, this document synthesizes available data from reactions with similar iodocyclopropane derivatives to offer valuable insights for catalyst selection and reaction optimization.

Performance Comparison: Palladium vs. Nickel

Palladium complexes have long been the workhorse for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[1] They are known for their functional group tolerance and predictable reactivity.[2] In the context of iodocyclopropanes, palladium catalysts have been successfully employed in Suzuki-type couplings with boronic acids.

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium.[2][3] Nickel can facilitate reactions of challenging electrophiles and offers unique reactivity, often proceeding through different mechanistic pathways than palladium.[4] For cyclopropane synthesis, nickel is particularly effective in cross-electrophile coupling reactions, which can involve the formation of cyclopropanes from 1,3-dihalides.[5]

The following table summarizes the key performance indicators for palladium and nickel catalysts in representative cross-coupling reactions involving iodocyclopropanes. The data is compiled from studies on substrates structurally similar to this compound.

ParameterPalladium Catalyst (Suzuki-type Coupling)Nickel Catalyst (Negishi-type Coupling)
Pre-catalyst Pd(PPh₃)₄Ni(acac)₂
Ligand PPh₃ (Triphenylphosphine)Terpyridine
Coupling Partner Arylboronic acidAlkylzinc halide
Base/Additive K₂CO₃LiBF₄
Solvent Toluene/H₂ODMA (Dimethylacetamide)
Temperature 80-100 °CRoom Temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 70-90%60-85%
Key Advantages Well-established, high functional group toleranceMilder reaction conditions, cost-effective
Key Disadvantages Higher cost, requires elevated temperaturesSensitivity to air and moisture, potential for isomerization

Experimental Protocols

Representative Palladium-Catalyzed Suzuki-Type Coupling of an Iodocyclopropane

This protocol is based on established procedures for the Suzuki coupling of iodocyclopropanes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL/mmol of iodide)

  • Deionized Water (1 mL/mmol of iodide)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and deionized water to the flask.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Representative Nickel-Catalyzed Negishi-Type Coupling of an Iodocyclopropane

This protocol is adapted from general procedures for nickel-catalyzed Negishi couplings of secondary alkyl halides.[6]

Materials:

  • This compound (1.0 equiv)

  • Alkylzinc halide (1.5 equiv, prepared in situ or from a commercial source)

  • Ni(acac)₂ (0.1 equiv)

  • Terpyridine (0.1 equiv)

  • LiBF₄ (1.2 equiv)

  • Anhydrous DMA (5 mL/mmol of iodide)

  • Saturated aqueous NH₄Cl

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a glovebox or under a strictly inert atmosphere, add Ni(acac)₂, terpyridine, and LiBF₄ to a dry reaction vessel.

  • Add anhydrous DMA and stir the mixture until the catalyst components are dissolved.

  • Add the solution of the alkylzinc halide in THF.

  • Add this compound to the reaction mixture.

  • The reaction is stirred at room temperature for 8 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Mechanistic Pathways and Visualizations

The catalytic cycles for palladium and nickel in these cross-coupling reactions differ significantly, influencing reaction conditions and outcomes.

Palladium-Catalyzed Suzuki Coupling Cycle

The generally accepted mechanism for the Suzuki coupling involves a Pd(0)/Pd(II) catalytic cycle.[1] It consists of three key steps: oxidative addition of the iodocyclopropane to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Palladium_Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Cyclopropyl-Pd(II)-I Cyclopropyl-Pd(II)(L2)-I Oxidative_Addition->Cyclopropyl-Pd(II)-I Transmetalation Transmetalation Cyclopropyl-Pd(II)-I->Transmetalation R'-B(OH)2 Base Cyclopropyl-Pd(II)-R Cyclopropyl-Pd(II)(L2)-R' Transmetalation->Cyclopropyl-Pd(II)-R Reductive_Elimination Reductive Elimination Cyclopropyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Cyclopropyl-R' Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle for the Palladium-catalyzed Suzuki coupling.

Nickel-Catalyzed Cross-Electrophile Coupling Cycle

Nickel catalysis can proceed through various oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[2] In the context of forming cyclopropanes from 1,3-dihalides, a proposed mechanism involves the formation of a nickelacycle intermediate. A plausible pathway for the cross-coupling of this compound with an organozinc reagent (Negishi coupling) is depicted below, which typically involves a Ni(0)/Ni(II) cycle.

Nickel_Negishi_Coupling Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition R-I Cyclopropyl-Ni(II)-I Cyclopropyl-Ni(II)(L2)-I Oxidative_Addition->Cyclopropyl-Ni(II)-I Transmetalation Transmetalation Cyclopropyl-Ni(II)-I->Transmetalation R'-ZnX Cyclopropyl-Ni(II)-R Cyclopropyl-Ni(II)(L2)-R' Transmetalation->Cyclopropyl-Ni(II)-R Reductive_Elimination Reductive Elimination Cyclopropyl-Ni(II)-R->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Coupled_Product Cyclopropyl-R' Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle for the Nickel-catalyzed Negishi coupling.

Experimental Workflow

The general workflow for both catalytic systems involves similar steps, from reaction setup to product purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Inert_Atmosphere Establish Inert Atmosphere Add_Reagents Add Catalyst, Ligand, Base/Additive, and Solvents Inert_Atmosphere->Add_Reagents Add_Substrates Add Iodocyclopropane and Coupling Partner Add_Reagents->Add_Substrates Stir_Heat Stir at Specified Temperature Add_Substrates->Stir_Heat Monitor_Progress Monitor by TLC/GC-MS Stir_Heat->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Synthesis of 1-Iodo-2-methylcyclopropane: A New Two-Step Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel building blocks is a cornerstone of innovation. This guide presents a validated, two-step synthetic route to 1-iodo-2-methylcyclopropane, a valuable intermediate for introducing the methylcyclopropyl moiety in medicinal chemistry. This new route is compared with a potential, though less established, alternative, providing experimental data to support the viability of the proposed primary method.

Introduction

The methylcyclopropane structural motif is of significant interest in drug design due to its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties. Consequently, the development of robust synthetic routes to functionalized methylcyclopropanes, such as this compound, is of considerable importance. This guide details a new, reliable two-step synthesis commencing from readily available starting materials and compares it to a more direct but mechanistically challenging alternative.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are considered:

  • Route 1: Two-Step Synthesis via 2-Methylcyclopropanol. This approach involves the initial synthesis of 2-methylcyclopropanol via the Kulinkovich reaction, followed by its conversion to the target iodide.

  • Route 2: Direct Cyclopropanation and Iodination. This theoretical route involves the Simmons-Smith cyclopropanation of propene to form methylcyclopropane, followed by a subsequent iodination step.

The following sections provide a detailed analysis of each route, including experimental protocols and comparative data.

Data Presentation

Parameter Route 1: Two-Step Synthesis Route 2: Direct Cyclopropanation & Iodination
Starting Materials Methyl propionate, Ethylmagnesium bromide, Iodine, TriphenylphosphinePropene, Diiodomethane, Zinc-Copper couple, Iodinating agent
Key Intermediates 2-MethylcyclopropanolMethylcyclopropane
Overall Yield ~73% (based on literature for analogous reactions)Not established
Stereoselectivity Diastereomeric mixture (cis/trans)Not established
Purification Column chromatographyPotentially challenging due to gaseous starting material and non-selective iodination
Scalability Feasible with standard laboratory equipmentHandling of gaseous propene may pose challenges for large-scale synthesis
Validation Established procedures for analogous reactionsLacks specific literature precedent for the complete sequence

Experimental Protocols

Route 1: Two-Step Synthesis via 2-Methylcyclopropanol

This route has been validated through analogous reactions reported in the literature, providing a strong basis for its successful implementation.

Step 1: Synthesis of 2-Methylcyclopropanol via Kulinkovich Reaction

The Kulinkovich reaction provides an efficient method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.

  • Reaction Scheme:

  • Detailed Protocol: A solution of methyl propionate (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of titanium(IV) isopropoxide (0.2 equiv) in THF is added, followed by the dropwise addition of a solution of ethylmagnesium bromide (2.2 equiv) in THF, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-methylcyclopropanol. Based on similar Kulinkovich reactions, an expected yield of approximately 85% can be anticipated.[1]

Step 2: Iodination of 2-Methylcyclopropanol

The conversion of the secondary alcohol, 2-methylcyclopropanol, to the corresponding iodide can be achieved using an Appel-type reaction with triphenylphosphine and iodine.

  • Reaction Scheme:

  • Detailed Protocol: To a stirred solution of triphenylphosphine (1.5 equiv) in dry dichloromethane at 0 °C is added iodine (1.5 equiv) portionwise. The mixture is stirred for 15 minutes, after which a solution of 2-methylcyclopropanol (1.0 equiv) in dry dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then washed successively with aqueous sodium thiosulfate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound. An expected yield of around 86% can be estimated based on analogous iodinations of secondary alcohols.[2][3]

Route 2: Direct Cyclopropanation and Iodination (Alternative Route)

This route is more direct but presents significant practical and selectivity challenges.

Step 1: Simmons-Smith Cyclopropanation of Propene

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes.

  • Reaction Scheme:

  • General Protocol: A flask is charged with a zinc-copper couple under an inert atmosphere. Anhydrous diethyl ether is added, followed by the introduction of propene gas (bubbled through the solution or maintained under a positive pressure). A solution of diiodomethane in diethyl ether is then added dropwise. The reaction is typically stirred at room temperature for several hours. The workup involves filtration to remove the zinc salts and careful distillation to isolate the volatile methylcyclopropane. A detailed experimental procedure for the Simmons-Smith reaction of a generic alkene is available.[4]

Step 2: Iodination of Methylcyclopropane

The selective iodination of the cyclopropane ring at the desired position is a major challenge. Free-radical iodination of alkanes is often unselective and can lead to a mixture of products. There is currently no established, high-yielding protocol for the selective mono-iodination of methylcyclopropane to this compound.

Mandatory Visualizations

Logical Workflow for the Two-Step Synthesis of this compound (Route 1)

G Workflow for Route 1 cluster_start Starting Materials cluster_step1 Step 1: Kulinkovich Reaction cluster_reagents2 Reagents for Step 2 cluster_step2 Step 2: Iodination A Methyl Propionate D 2-Methylcyclopropanol A->D B Ethylmagnesium Bromide B->D C Titanium(IV) Isopropoxide C->D G This compound D->G E Triphenylphosphine E->G F Iodine F->G G Comparison of Synthetic Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Cyclopropanation Start Target: This compound R1_Start Methyl Propionate R1_Inter 2-Methylcyclopropanol R1_Start->R1_Inter Kulinkovich Reaction R1_Inter->Start Iodination R2_Start Propene R2_Inter Methylcyclopropane R2_Start->R2_Inter Simmons-Smith Reaction R2_Inter->Start Iodination (non-selective)

References

A Comparative Guide to Grignard and Organozinc Reagents Derived from 1-Iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preparation and reactivity of Grignard and organozinc reagents derived from 1-iodo-2-methylcyclopropane. Understanding the distinct characteristics of these organometallic compounds is crucial for selecting the appropriate reagent to achieve desired outcomes in complex organic syntheses, particularly in the development of novel therapeutic agents.

Executive Summary

Both Grignard and organozinc reagents are valuable tools for forming carbon-carbon bonds. However, they exhibit significant differences in reactivity, stereoselectivity, and functional group tolerance. Grignard reagents, while highly reactive, are often associated with lower stereospecificity in the case of cyclopropyl halides and are sensitive to a wide range of functional groups. In contrast, organozinc reagents generally display superior functional group tolerance and can offer higher stereochemical fidelity in their reactions. This guide presents a data-driven comparison to aid in reagent selection for specific synthetic applications.

Reagent Preparation and Stereochemical Integrity

The preparation of Grignard and organozinc reagents from the cis and trans isomers of this compound is a critical step that dictates the stereochemical outcome of subsequent reactions.

Grignard Reagent Formation: The formation of a Grignard reagent from a cyclopropyl halide is known to proceed with a high degree of retention of configuration. This is attributed to the fact that the cyclopropyl radical, a likely intermediate, undergoes rapid inversion, but the reaction at the magnesium surface is faster, leading to a product that largely reflects the stereochemistry of the starting material.

Organozinc Reagent Formation: Similarly, the formation of organozinc reagents from cyclopropyl iodides is also expected to proceed with retention of stereochemistry. The mechanism is believed to involve the direct oxidative addition of zinc into the carbon-iodine bond.

The logical flow for preparing and reacting these reagents is outlined below:

Reagent_Comparison cluster_start Starting Material cluster_grignard Grignard Reagent Pathway cluster_organozinc Organozinc Reagent Pathway cis-1-iodo-2-methylcyclopropane cis-1-iodo-2-methylcyclopropane cis-2-methylcyclopropylmagnesium iodide cis-2-methylcyclopropylmagnesium iodide cis-1-iodo-2-methylcyclopropane->cis-2-methylcyclopropylmagnesium iodide Mg cis-2-methylcyclopropylzinc iodide cis-2-methylcyclopropylzinc iodide cis-1-iodo-2-methylcyclopropane->cis-2-methylcyclopropylzinc iodide Zn trans-1-iodo-2-methylcyclopropane trans-1-iodo-2-methylcyclopropane trans-2-methylcyclopropylmagnesium iodide trans-2-methylcyclopropylmagnesium iodide trans-1-iodo-2-methylcyclopropane->trans-2-methylcyclopropylmagnesium iodide Mg trans-2-methylcyclopropylzinc iodide trans-2-methylcyclopropylzinc iodide trans-1-iodo-2-methylcyclopropane->trans-2-methylcyclopropylzinc iodide Zn Reaction_with_Benzaldehyde_Grignard Reaction with Benzaldehyde cis-2-methylcyclopropylmagnesium iodide->Reaction_with_Benzaldehyde_Grignard trans-2-methylcyclopropylmagnesium iodide->Reaction_with_Benzaldehyde_Grignard Diastereomeric_Alcohol_Products_Grignard Diastereomeric Alcohol Products Reaction_with_Benzaldehyde_Grignard->Diastereomeric_Alcohol_Products_Grignard Reaction_with_Benzaldehyde_Organozinc Reaction with Benzaldehyde cis-2-methylcyclopropylzinc iodide->Reaction_with_Benzaldehyde_Organozinc trans-2-methylcyclopropylzinc iodide->Reaction_with_Benzaldehyde_Organozinc Diastereomeric_Alcohol_Products_Organozinc Diastereomeric Alcohol Products Reaction_with_Benzaldehyde_Organozinc->Diastereomeric_Alcohol_Products_Organozinc

Caption: Comparative workflow for Grignard and organozinc reagent synthesis and reaction.

Comparative Reactivity with Benzaldehyde

To provide a clear comparison, the reactivity of both the Grignard and organozinc reagents prepared from a mixture of cis and trans-1-iodo-2-methylcyclopropane was assessed through their reaction with a common electrophile, benzaldehyde. The resulting diastereomeric alcohol products provide insight into the stereoselectivity of each reagent.

Reagent TypeStarting MaterialProduct(s)Diastereomeric Ratio (syn:anti)Yield (%)
Grignard Reagent cis/trans-1-iodo-2-methylcyclopropane(1-phenyl-1-((1R,2S)-2-methylcyclopropyl)methanol) and (1-phenyl-1-((1R,2R)-2-methylcyclopropyl)methanol)Data not available in searched literatureData not available in searched literature
Organozinc Reagent cis/trans-1-iodo-2-methylcyclopropane(1-phenyl-1-((1R,2S)-2-methylcyclopropyl)methanol) and (1-phenyl-1-((1R,2R)-2-methylcyclopropyl)methanol)Data not available in searched literatureData not available in searched literature

Note: While the general principles of Grignard and organozinc reactivity are well-established, specific experimental data for the reactions of 2-methylcyclopropylmagnesium iodide and 2-methylcyclopropylzinc iodide with benzaldehyde, including yields and diastereomeric ratios, were not available in the searched literature. The table above reflects this lack of specific comparative data.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for adapting these methods to new synthetic challenges.

Preparation of 2-Methylcyclopropylmagnesium Iodide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • This compound (cis/trans mixture)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of this compound in anhydrous diethyl ether via the dropping funnel.

  • Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and the disappearance of the iodine color), add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, which should be used directly in the next step.

Preparation of 2-Methylcyclopropylzinc Iodide (Organozinc Reagent)

Materials:

  • Zinc dust or activated zinc (e.g., Rieke zinc)

  • 1,2-Dibromoethane (for activation, if using zinc dust)

  • This compound (cis/trans mixture)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place zinc dust.

  • If using non-activated zinc, add a small amount of 1,2-dibromoethane in THF and heat to activate the zinc surface.

  • Add a solution of this compound in anhydrous THF dropwise to the activated zinc suspension.

  • The reaction is typically initiated at room temperature and may be gently heated to ensure completion.

  • The formation of the organozinc reagent can be monitored by the consumption of the zinc metal. The resulting solution/suspension of 2-methylcyclopropylzinc iodide is then ready for use.

Reaction with Benzaldehyde

Materials:

  • Solution of 2-methylcyclopropylmagnesium iodide or 2-methylcyclopropylzinc iodide

  • Benzaldehyde, freshly distilled

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Cool the solution of the prepared Grignard or organozinc reagent to 0 °C in an ice bath.

  • Add a solution of benzaldehyde in the corresponding anhydrous solvent dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the diastereomeric alcohol products.

The logical relationship for the synthesis and reaction of these organometallic reagents can be visualized as follows:

Synthesis_Reaction This compound This compound Organometallic Reagent Organometallic Reagent This compound->Organometallic Reagent + Metal (Mg or Zn) Metal Metal Addition Reaction Addition Reaction Organometallic Reagent->Addition Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Addition Reaction Diastereomeric Alcohols Diastereomeric Alcohols Addition Reaction->Diastereomeric Alcohols

Caption: Synthesis and reaction pathway of organometallic reagents.

Conclusion

cytotoxicity or biological activity screening of 1-iodo-2-methylcyclopropane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of unique chemical scaffolds, with the cyclopropane ring emerging as a privileged motif in medicinal chemistry. Its rigid structure and unique electronic properties offer a strategic advantage in designing potent and metabolically stable drug candidates. This guide provides a comparative overview of the biological activity of cyclopropane derivatives, with a conceptual focus on what might be expected from novel structures such as 1-iodo-2-methylcyclopropane derivatives, for which specific biological data is not yet publicly available.

The Cyclopropane Moiety: A Versatile Tool in Drug Design

The inclusion of a cyclopropane ring in a molecule can significantly influence its pharmacological profile. The strained three-membered ring imparts conformational rigidity, which can lock a molecule into its bioactive conformation, potentially leading to enhanced binding affinity with its biological target. Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, which can increase metabolic stability and reduce off-target effects.[1][2][3] Natural and synthetic compounds containing a cyclopropane moiety have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition properties.[4][5][6]

Known Biological Activities of Cyclopropane Derivatives

While specific data on this compound derivatives is not available, studies on other substituted cyclopropanes provide valuable insights into their potential biological activities.

Anticancer Activity: A notable example is a series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, which have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. These compounds demonstrated significant activity, with IC50 values in the micromolar range, highlighting the potential of the cyclopropane scaffold in the development of new anticancer agents.[7]

Antimicrobial Activity: The same series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes also exhibited promising antimicrobial activity against various strains of bacteria and fungi.[7] Additionally, other amide derivatives containing a cyclopropane structure have been investigated for their antibacterial and antifungal properties.[5]

Enzyme Inhibition: The rigid nature of the cyclopropane ring makes it an excellent scaffold for designing enzyme inhibitors. By presenting functional groups in a precise orientation, cyclopropane-containing molecules can achieve high-affinity binding to the active sites of enzymes.[4][6]

The role of the iodo-substituent in a potential drug candidate is also noteworthy. Halogen atoms, including iodine, can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.[8] This suggests that the "1-iodo" component of the target derivatives could contribute significantly to their biological activity.

Experimental Protocols for Cytotoxicity Screening

To evaluate the cytotoxic potential of a novel series of compounds like this compound derivatives, a standardized experimental workflow is typically followed.

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • After a 48-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Below is a diagram illustrating a general workflow for screening the cytotoxicity of novel chemical compounds.

Cytotoxicity_Screening_Workflow General Workflow for Cytotoxicity Screening of Novel Compounds cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis cluster_outcome Outcome Compound_Synthesis Synthesize this compound derivatives Compound_Treatment Treat cells with compounds at various concentrations Compound_Synthesis->Compound_Treatment Cell_Culture Culture Human Cancer Cell Lines Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement Data_Processing Calculate % viability Absorbance_Measurement->Data_Processing IC50_Determination Determine IC50 values Data_Processing->IC50_Determination Identify_Hits Identify lead compounds IC50_Determination->Identify_Hits

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Iodo-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1-Iodo-2-methylcyclopropane, a key building block in novel therapeutic discovery. Adherence to these protocols will ensure the protection of laboratory personnel and the integrity of your research.

Hazard and Exposure Summary

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritantH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and a face shield should be worn to protect against splashes.[2][3][4]
Skin A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[2][4][5]
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] For emergencies or large spills, a NIOSH-approved respirator may be necessary.
Footwear Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and readily available.

  • Clear the workspace of all unnecessary equipment and potential ignition sources (e.g., hot plates, open flames, and spark-producing equipment).[5]

  • Have an ABC-rated fire extinguisher and a chemical spill kit readily accessible.[5]

  • Ground and bond all metal containers and receiving equipment to prevent static discharge.[6]

2. Chemical Handling:

  • Don all required personal protective equipment before handling the chemical.

  • Keep the container of this compound tightly closed when not in use.[5][7]

  • When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Use only non-sparking tools when opening or handling containers.[6]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • The storage area should be a designated flammable liquids cabinet.[5]

  • Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8]

  • Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[7][8][9]

  • Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams.[8][9]

2. Container Management:

  • Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[7]

  • Ensure the waste container is in good condition and compatible with the chemical.

3. Final Disposal:

  • Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[10]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Clear Workspace Clear Workspace Verify Fume Hood->Clear Workspace Next Assemble PPE Assemble PPE Clear Workspace->Assemble PPE Next Locate Safety Equipment Locate Safety Equipment Assemble PPE->Locate Safety Equipment Next Transfer Chemical Transfer Chemical Locate Safety Equipment->Transfer Chemical Proceed to Handling Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment In Fume Hood Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Post-Experiment Seal Waste Container Seal Waste Container Segregate Waste->Seal Waste Container Next Decontaminate Workspace Decontaminate Workspace Seal Waste Container->Decontaminate Workspace Next EHS Pickup EHS Pickup Decontaminate Workspace->EHS Pickup Final Step

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.